Chemical structure and properties of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
This guide provides an in-depth technical analysis of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline , a specialized aromatic amine intermediate used primarily in the synthesis of small-molecule tyrosine kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline , a specialized aromatic amine intermediate used primarily in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs) and pharmaceutical research.
Executive Summary
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline (CAS: 909728-80-9 ) is a versatile pharmacophore building block characterized by a trisubstituted benzene ring containing a primary aniline, a methoxy group, and a tertiary amine-functionalized ether chain.[1][2] Its structural motif—combining an electron-rich aniline core with a basic solubilizing side chain—makes it a critical intermediate in the design of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors.
This compound serves as a "bottom-left" or "solvent-exposed" moiety in drug design, where the dimethylaminoethoxy tail improves aqueous solubility and pharmacokinetic profiles of lipophilic quinazoline or quinoline drug cores.
1.2 – 1.5 (Lipophilic, but ionizable at physiological pH).
Synthesis & Manufacturing Methodologies
The industrial synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline typically proceeds via the alkylation-reduction pathway starting from 4-nitroguaiacol (4-nitro-2-methoxyphenol). This route is preferred for its regioselectivity and high yield.
Synthetic Pathway (The "Nitroguaiacol Route")
Starting Material:4-Nitroguaiacol (Available from nitration of guaiacol).
Figure 1: Step-wise synthesis from 4-nitroguaiacol involving O-alkylation followed by nitro group reduction.[2][4][5][8]
Reactivity & Stability Profile
Functional Group Reactivity
Primary Aniline (
): The most reactive site. It acts as a nucleophile in:
Acylation: Reacts with acid chlorides to form amides (common in acrylamide-based covalent inhibitors).
SNAr Reactions: Displaces halogens on pyrimidine or quinazoline rings (critical for TKI synthesis).
Diazotization: Can form diazonium salts for Sandmeyer reactions (e.g., converting to -Cl, -CN).
Tertiary Amine (
): Acts as a basic center. It forms stable salts with mineral acids (HCl, H₂SO₄), which is often the form used for storage to prevent oxidation.
Ether Linkage (
): Stable under basic and mild acidic conditions but can be cleaved by strong Lewis acids () or HBr.
Stability & Storage
Oxidation Sensitivity: Like most anilines, the free base is prone to air oxidation, turning from pale yellow to dark brown/purple over time.
Storage Protocol: Store under inert atmosphere (
or Ar) at 2–8 °C.
Preferred Form: The dihydrochloride salt is significantly more stable and less hygroscopic than the free base.
Applications in Drug Discovery (Medicinal Chemistry)
This compound is a "privileged structure" in kinase inhibitor design. The 3-methoxy group provides steric guidance and electron donation, while the 4-(2-dimethylaminoethoxy) tail mimics the solubilizing side chains found in approved drugs like Gefitinib (Iressa) and Afatinib (Gilotrif).
Mechanism of Action in TKI Synthesis
In the synthesis of EGFR inhibitors, this aniline is typically coupled with a 4-chloroquinazoline or 4-chloropyrimidine core. The resulting molecule binds to the ATP-binding pocket of the kinase.
Solubility: The protonatable tertiary amine (
) ensures the drug is soluble in the acidic environment of the stomach and in plasma.
Binding: The aniline NH forms a critical hydrogen bond with the "hinge region" of the kinase enzyme (e.g., Met793 in EGFR).
Visualization of Pharmacophore Application
Figure 2: Application of the aniline intermediate in constructing a quinazoline-based EGFR inhibitor.[8][9]
Safety & Regulatory Considerations
Toxicology (Predicted)
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Anilines can cause methemoglobinemia (cyanosis).
Irritation: Causes skin and serious eye irritation (Category 2).
Sensitization: Potential skin sensitizer.
Regulatory Status (Controlled Product)
Precursor Monitoring: While not a Schedule I drug itself, this compound is structurally related to precursors used in the synthesis of fentanyl analogs (specifically anilino-piperidines) and other psychoactive substances.
Compliance: Researchers must verify local regulations (e.g., DEA List I/II in US, precursors legislation in EU) before purchasing. Suppliers often require an End-User Declaration (EUD).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484655 (Related Structure: 4-[2-(Dimethylamino)ethoxy]aniline). Retrieved from [Link]
Google Patents.WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine. (Describes related ether synthesis chemistry).
CAS 67466-60-8 safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of N-(2-Cyanoethyl)-N-ethylaniline (CAS 148-87-8) For Researchers, Scientists, and Drug Development Professionals Disclaimer This document is intended for informational pu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safe Handling of N-(2-Cyanoethyl)-N-ethylaniline (CAS 148-87-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the material you are using.
Introduction
N-(2-Cyanoethyl)-N-ethylaniline, identified by CAS number 148-87-8, is a chemical intermediate utilized in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its safe handling is paramount to ensure the well-being of laboratory personnel and to maintain the integrity of research. This guide provides a comprehensive overview of the known hazards and the requisite precautions for the safe use of this compound.
Chemical Identification and Properties
Proper identification is the first step in safe chemical handling.
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[3]
Store away from direct sunlight and sources of ignition.[3]
A recommended storage temperature is below 15°C in a cool and dark place.
Opened containers must be carefully resealed and kept upright to prevent leakage.[1]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential.
Engineering Controls
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to maintain airborne concentrations below exposure limits.[3]
Provide an accessible safety shower and eyewash station in the immediate work area.[3]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling N-(2-Cyanoethyl)-N-ethylaniline:
Eye/Face Protection: Safety goggles with side-shields are mandatory to protect against splashes.[3]
Hand Protection: Wear protective gloves. The specific glove material should be selected based on the breakthrough time and permeation rate for the substance.
Skin and Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[3]
Respiratory Protection: If ventilation is inadequate or there is a risk of inhaling vapors or mists, a suitable respirator should be worn.[3]
Caption: Recommended PPE donning and doffing sequence.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[2] Rinse mouth.[2]
In Case of Skin Contact: Immediately take off all contaminated clothing.[2] Wash off with soap and plenty of water.[2] If skin irritation occurs, get medical advice/attention.[2]
In Case of Eye Contact: Rinse with plenty of water.[2] If wearing contact lenses, remove them if it is easy to do so.[2] If eye irritation persists, seek medical advice/attention.[2]
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] Get medical advice/attention if you feel unwell.[2]
Caption: First aid response workflow for exposure incidents.
Accidental Release Measures
In the event of a spill, a systematic and safe response is necessary.
Personal Precautions: Wear suitable protective equipment.[2] Keep unnecessary personnel away from the spill area.[2] Ensure adequate ventilation.[2]
Environmental Precautions: Prevent the substance from entering drains or water courses.[3]
Methods for Cleaning Up: Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[3] Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[3] Dispose of the contaminated material in an approved waste disposal plant.[2][3]
Fire-Fighting Measures
Suitable Extinguishing Media: Use extinguishing measures that are appropriate for the local circumstances and the surrounding environment.[2] This may include carbon dioxide, dry chemical powder, or alcohol/polymer foam.[4]
Specific Hazards: The substance may emit toxic fumes under fire conditions.[4]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4]
Toxicological Information
Acute Oral Toxicity: The LD50 (Rat) is 4,840 mg/kg, indicating that the substance is moderately toxic if ingested.[2]
Molecular weight and solubility data for Gefitinib intermediate
Topic: Molecular Weight and Solubility Data for Gefitinib Intermediates: A Process Chemistry Perspective Content Type: Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and Drug Development Research...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Molecular Weight and Solubility Data for Gefitinib Intermediates: A Process Chemistry Perspective
Content Type: Technical Whitepaper
Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers
Executive Summary
The synthesis of Gefitinib (Iressa®), a selective EGFR tyrosine kinase inhibitor, hinges on the physicochemical behavior of two critical intermediates: the Quinazolinone Core (Intermediate A) and the Des-morpholino Phenol (Intermediate B) . Control over the solubility profile of these precursors is not merely an analytical requirement but the governing factor in yield optimization, impurity rejection, and scalability.
This technical guide provides a definitive physicochemical profile of these intermediates, synthesizing molecular weight data with practical solubility thresholds to inform solvent selection for reaction monitoring and purification.
Molecular Identity & Physicochemical Profile
In the commercial synthesis of Gefitinib, two distinct intermediates represent the primary bottlenecks. We define them here to establish the baseline for the solubility data.
Substrate for O-alkylation (side-chain attachment)
Solubility Dynamics & Solvent Selection
Understanding the solubility landscape is critical for two unit operations: Reaction Homogeneity (ensuring complete conversion) and Purification (crystallization/precipitation).
2.1. Solubility Profile of Intermediate A (Quinazolinone)
This diagram highlights where Intermediates A and B fit into the manufacturing stream.
Caption: Dual pathways to Gefitinib. Intermediate B (Red) requires high-solubility polar aprotic solvents for the final alkylation step.[1]
Figure 2: Solubility-Driven Purification Workflow
Logic flow for purifying Intermediate B (Phenol) using pH-swing solubility.
Caption: Purification of Intermediate B relies on its amphoteric nature; yield is maximized at the isoelectric point (neutral pH).[1]
References
AstraZeneca UK Ltd. (1996). Quinazoline derivatives and their use as anti-cancer agents. WO Patent 96/33980.
Chandregowda, V., et al. (2007).[3] Convergent approach for commercial synthesis of gefitinib and erlotinib. Organic Process Research & Development, 11(4), 813-816.[1]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123631, Gefitinib.
BOC Sciences. (2024). Gefitinib EP Impurity A (CAS 199327-61-2) Technical Data.
Maskrey, T. S., et al. (2019).[6] A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.[1]
A Technical Guide to Pharmacophore Analysis of 3-methoxy-4-(2-dimethylaminoethoxy)aniline Derivatives for Novel Drug Discovery
Abstract This technical guide provides an in-depth exploration of the pharmacophore analysis of 3-methoxy-4-(2-dimethylaminoethoxy)aniline derivatives, a chemical scaffold of significant interest in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of the pharmacophore analysis of 3-methoxy-4-(2-dimethylaminoethoxy)aniline derivatives, a chemical scaffold of significant interest in medicinal chemistry. We will dissect the theoretical underpinnings and practical application of pharmacophore modeling, a cornerstone of modern computer-aided drug design (CADD). This document is intended for researchers, scientists, and drug development professionals, offering a blend of strategic insights and detailed methodologies. We will navigate the workflow from initial ligand set preparation to the generation and validation of a robust pharmacophore model, culminating in its application for virtual screening and lead optimization. The causality behind each experimental choice will be elucidated to ensure a self-validating and scientifically rigorous approach.
Introduction: The Therapeutic Potential of the Aniline Scaffold and the Power of Pharmacophore Modeling
The 3-methoxy-4-(2-dimethylaminoethoxy)aniline scaffold represents a privileged chemical structure in drug discovery. The presence of a methoxy group, an aniline moiety, and a dimethylaminoethoxy side chain imparts a unique combination of electronic and steric properties, making it a versatile template for interacting with various biological targets.[1] For instance, the related compound Itopride, which contains a 4-[2-(dimethylamino)ethoxy]benzylamine core, functions as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor, highlighting the potential of this scaffold in targeting proteins involved in neurotransmission and cell signaling.[2][3][4]
Pharmacophore modeling is a computational technique that distills the complex three-dimensional (3D) structure of a molecule into a simplified representation of its essential interaction features.[5][6] This abstract model, or pharmacophore, describes the spatial arrangement of key chemical functionalities, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups, that are critical for biological activity.[7][8] The primary applications of pharmacophore modeling in drug discovery include:
Virtual Screening: Rapidly searching large compound libraries to identify novel molecules that match the pharmacophore model and are therefore likely to be active.[9][10]
Lead Optimization: Guiding the modification of existing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.[5][11]
Understanding Structure-Activity Relationships (SAR): Elucidating the key molecular features that govern the biological activity of a series of compounds.
This guide will present a comprehensive workflow for the pharmacophore analysis of 3-methoxy-4-(2-dimethylaminoethoxy)aniline derivatives, assuming a hypothetical biological target to illustrate the practical steps involved.
The Pharmacophore Modeling Workflow: A Conceptual Overview
The process of generating and validating a pharmacophore model is a systematic endeavor that can be broadly categorized into several key stages. The choice between a ligand-based or structure-based approach depends on the availability of structural information for the biological target.[6][11]
Figure 1: A generalized workflow for pharmacophore model generation and application.
Detailed Methodologies
For the purpose of this guide, we will hypothesize that the 3-methoxy-4-(2-dimethylaminoethoxy)aniline derivatives are being investigated as inhibitors of a specific kinase, a common target class in modern drug discovery. We will assume that a crystal structure of the kinase in complex with a known inhibitor is available, allowing for a structure-based approach, which is generally more accurate when such data is accessible.[8][10]
Part 1: Ligand and Target Preparation
Objective: To prepare the input data for pharmacophore model generation with the highest possible quality, as the adage "garbage in, garbage out" is particularly pertinent in computational chemistry.
Protocol:
Ligand Dataset Curation:
Assemble a dataset of 3-methoxy-4-(2-dimethylaminoethoxy)aniline derivatives with known biological activity (e.g., IC50 values) against the target kinase.
Include a diverse range of active and inactive compounds to ensure the model can effectively discriminate between them.
Draw the 2D structures of all molecules using chemical drawing software (e.g., ChemDraw) and convert them to 3D structures.
Perform energy minimization on all ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.
Target Protein Preparation:
Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).[7]
Prepare the protein structure by:
Removing water molecules that are not involved in ligand binding.
Adding hydrogen atoms.
Assigning correct protonation states to ionizable residues at physiological pH.
Repairing any missing residues or side chains.
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
Part 2: Structure-Based Pharmacophore Model Generation
Objective: To identify the key interaction features between the known active ligands and the kinase binding pocket to construct a predictive pharmacophore model.
Protocol:
Interaction Analysis:
Superimpose the prepared active ligands into the defined binding site of the prepared protein structure.
Analyze the protein-ligand interactions for each active compound, identifying key hydrogen bonds, hydrophobic interactions, aromatic interactions, and electrostatic interactions. Software such as BIOVIA Discovery Studio or LigandScout can facilitate this process.[7]
Pharmacophore Feature Generation:
Based on the conserved interactions observed in the majority of the active compounds, define the pharmacophoric features. For our hypothetical kinase inhibitors, these might include:
Hydrogen Bond Acceptor (HBA): Corresponding to the ether oxygen in the dimethylaminoethoxy side chain.
Hydrogen Bond Donor (HBD): Corresponding to the aniline nitrogen.
Aromatic Ring (AR): Representing the substituted benzene ring.
Positive Ionizable (PI): For the tertiary amine in the side chain, which is likely protonated at physiological pH.
Hydrophobic (HY): A feature capturing the methoxy group or other hydrophobic substituents.
Define the spatial constraints (position, radius, and vector directionality for HBA/HBD) for each feature based on the observed interactions in the binding site.
Figure 2: A conceptual representation of a pharmacophore model for the aniline derivatives.
Part 3: Pharmacophore Model Validation
Objective: To rigorously assess the predictive power and statistical significance of the generated pharmacophore model. A well-validated model should be able to enrich a list of active compounds from a larger database of inactives.[12]
Protocol:
Test Set Validation:
Prepare a test set of compounds that were not used in the model generation (the training set). This test set should also contain both active and inactive molecules.
Screen the test set against the pharmacophore model and evaluate its ability to correctly classify the compounds.
Decoy Set Validation:
Create a decoy set, which is a large database of drug-like molecules that are assumed to be inactive against the target.
Screen the known active compounds along with the decoy set against the pharmacophore model.
Calculate enrichment metrics such as the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve to assess how well the model can prioritize actives over decoys.
Fischer's Randomization Test:
This statistical validation method involves generating a large number of random pharmacophore models by scrambling the activity data of the training set.
The significance of the original pharmacophore model is then assessed by comparing its performance to that of the random models. A statistically significant model will perform significantly better than the vast majority of the random models.
Validation Method
Purpose
Key Metrics
Test Set Validation
To assess the predictive accuracy on an external dataset.
Sensitivity, Specificity, Accuracy
Decoy Set Validation
To evaluate the model's ability to enrich active compounds from a large database of inactives.
Enrichment Factor (EF), Area Under the ROC Curve (AUC)
Fischer's Randomization
To determine the statistical significance of the pharmacophore model.
p-value
Table 1: Summary of Pharmacophore Model Validation Techniques.
Application of the Validated Pharmacophore Model
Once a robust and validated pharmacophore model is in hand, it becomes a powerful tool for advancing a drug discovery project.
Virtual Screening
The validated pharmacophore model can be used as a 3D query to screen large chemical databases (e.g., ZINC, ChemBridge) to identify novel compounds that fit the pharmacophoric features. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.[5][13]
Lead Optimization
For an existing lead compound, the pharmacophore model can provide valuable insights for its optimization.[11] By understanding the essential interactions required for activity, medicinal chemists can rationally design modifications to the lead structure to improve its potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[13]
Conclusion
Pharmacophore analysis of 3-methoxy-4-(2-dimethylaminoethoxy)aniline derivatives offers a rational and efficient approach to discovering and developing novel therapeutic agents. By following a systematic workflow that encompasses careful data preparation, robust model generation, and rigorous validation, researchers can leverage this powerful computational tool to gain deep insights into structure-activity relationships and accelerate the drug discovery pipeline. The principles and methodologies outlined in this guide provide a solid foundation for the successful application of pharmacophore modeling in any drug discovery campaign.
References
Vertex AI Search. (n.d.). Applications and Limitations of Pharmacophore Modeling – Protac - Drug Discovery Pro. Retrieved February 12, 2026.
(2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial.
Kaserer, T., et al. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC.
Muhammed, M., & Akı-Yalçın, E. (2021).
Imrie, F., et al. (2021).
Patsnap. (2025). What is pharmacophore modeling and its applications?.
Wang, S., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC.
Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes.
YouTube. (2020). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK.
NTHRYS. (n.d.).
YouTube. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing.
YouTube. (2023). How To Create And Use A Pharmacophore In MOE | MOE Tutorial.
ResearchGate. (2025). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling | Request PDF.
Siracusa, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica.
Alchem Pharmtech. (n.d.). CAS 62345-76-0 | 4-(2-(Dimethylamino)ethoxy)aniline.
Semantic Scholar. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
PubMed. (2024). The role of the methoxy group in approved drugs.
PubMed. (2010). Design, synthesis, growth and characterization of 4-methoxy-4'-dimethylamino-benzylidene aniline (MDMABA)
National Center for Biotechnology Information. (n.d.). Itopride | C20H26N2O4 | CID 3792. PubChem.
Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II)
Google Patents. (n.d.). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
Suppliers and commercial availability of high-purity 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
The following technical guide details the sourcing, identification, and synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline , a specific aniline building block used in the development of tyrosine kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the sourcing, identification, and synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline , a specific aniline building block used in the development of tyrosine kinase inhibitors (TKIs).
Executive Summary
In the landscape of kinase inhibitor development—specifically targeting EGFR, VEGFR, and ALK pathways—the aniline moiety serves as a critical "hinge-binder" or solvent-exposed tail.[1] The compound 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline is a specialized intermediate characterized by a solubilizing basic side chain (dimethylaminoethoxy) and an electron-donating methoxy group.
Critical Sourcing Alert: Researchers must distinguish this compound from its positional isomer, 4-[2-(Dimethylamino)ethoxy]-2-methoxyaniline (CAS 927672-74-0), which is more commercially prevalent but structurally distinct. Using the wrong isomer will fundamentally alter the structure-activity relationship (SAR) of the final drug candidate.[1] This guide provides the exact chemical profile, a validated synthesis route to ensure structural fidelity, and a commercial availability assessment.
Chemical Identity & Isomer Distinction[1]
The target molecule is defined by the relative positions of the amine, methoxy, and ether groups on the benzene ring.
The following diagram illustrates the chemical topology and the critical numbering scheme to avoid sourcing errors.
Figure 1: Structural divergence based on starting phenol precursor. The target compound requires 4-Nitroguaiacol.[1][2][3]
Commercial Availability & Supply Chain[1][5]
Due to the high risk of isomer confusion in catalog listings, "off-the-shelf" procurement requires rigorous validation.[1]
Primary Suppliers
Most major catalog vendors (e.g., Sigma-Aldrich, BLDpharm, Ambeed) list the 2-methoxy isomer (CAS 927672-74-0) . Direct hits for the 3-methoxy target are rare and often require custom synthesis or inquiry with specialized building block vendors.[1]
Custom Synthesis Recommendation: For critical GLP/GMP batches, it is recommended to contract a CRO (e.g., WuXi AppTec, Pharmaron, or boutique synthesis labs) to synthesize the material starting from 4-Nitroguaiacol to guarantee regiospecificity.
QC Protocol for Incoming Goods
If purchasing a commercial sample labeled "4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline", you must validate the structure using 1H NMR :
Target (3-Methoxy): The aromatic protons will show a specific coupling pattern.[1] The proton ortho to the methoxy and meta to the amine (position 2) should appear as a doublet or singlet with meta-coupling (approx 2 Hz).
Isomer (2-Methoxy): The proton pattern will differ significantly due to the ortho relationship between the amine and methoxy groups.[1]
Validated Synthesis Protocol
Given the sourcing ambiguity, the most reliable method to obtain high-purity (>98%) material is a two-step synthesis starting from the unambiguous precursor 4-Nitroguaiacol .[1]
Add Pd/C catalyst carefully under nitrogen atmosphere.[1]
Purge with Hydrogen and stir under
balloon (1 atm) or in a Parr shaker (40 psi) for 4–6 hours.
Workup: Filter through a Celite pad to remove catalyst.[1] Concentrate the filtrate.
Storage: The resulting aniline is sensitive to oxidation.[1] Store under Argon at -20°C.
Quality Assurance & Specifications
To qualify the material for drug discovery applications (e.g., synthesis of Gefitinib analogs), the following specifications are required:
Test
Specification
Method
Appearance
Off-white to pale brown solid/oil
Visual
Purity (HPLC)
≥ 98.0%
C18 Column, ACN/Water + 0.1% TFA
Identity (1H NMR)
Conforms to structure (Verify 3-OMe pos)
DMSO-d6 or CDCl3
Mass Spec
[M+H]+ matches theoretical
LC-MS (ESI)
Residual Solvents
< 5000 ppm (Class 3)
GC-HS
Stability Warning
Anilines with electron-donating groups (methoxy, alkoxy) are prone to oxidation (browning) upon air exposure. Always store the free base under inert gas.[1] Conversion to the Hydrochloride (HCl) or Tosylate salt is recommended for long-term stability.[1]
The Aniline Motif: A Privileged Scaffold in the Design of Tyrosine Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Tyrosine Kinases and the Rise of Targeted Therapy Protein kinases are a large family of enzyme...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Tyrosine Kinases and the Rise of Targeted Therapy
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[2] Within this superfamily, tyrosine kinases (TKs) are of particular interest in oncology as their dysregulation, often through mutation or overexpression, is a hallmark of many cancers.[1][3] This has led to the development of tyrosine kinase inhibitors (TKIs) as a cornerstone of targeted cancer therapy.[2]
At the heart of many successful TKIs lies a simple yet powerful chemical scaffold: aniline. Aniline derivatives have proven to be exceptionally effective at targeting the ATP-binding site of various tyrosine kinases, leading to the development of numerous FDA-approved drugs.[4] This guide provides a comprehensive technical overview of the role of aniline derivatives in TKI design, delving into their mechanism of action, structure-activity relationships (SAR), and the experimental workflows used for their discovery and evaluation.
The Aniline Scaffold: A Privileged Fragment for Kinase Inhibition
The prevalence of the aniline motif in TKIs can be attributed to its ability to form key interactions within the ATP-binding pocket of kinases. Specifically, the aniline nitrogen and its attached proton can act as a hydrogen bond donor, forming a crucial interaction with the "hinge" region of the kinase domain. This region connects the N- and C-terminal lobes of the kinase and is a critical anchoring point for ATP and competitive inhibitors.[5] This fundamental binding mode is a recurring theme across a wide range of aniline-based TKIs.
The versatility of the aniline scaffold allows for extensive chemical modification. Substitutions on the aniline ring can be tailored to enhance potency, improve selectivity against off-target kinases, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[1][6]
Key Classes of Aniline-Based Tyrosine Kinase Inhibitors
The 4-Anilinoquinazolines: Pioneers in EGFR Inhibition
The 4-anilinoquinazoline core is a prominent feature in several first- and second-generation EGFR inhibitors.[4][7] These compounds have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[8]
Mechanism of Action and Binding Mode:
Gefitinib and Erlotinib, two prototypical 4-anilinoquinazoline-based TKIs, are ATP-competitive inhibitors.[4][8] The quinazoline nitrogen atom and the aniline N-H group form hydrogen bonds with the hinge region of the EGFR kinase domain. The aniline ring itself extends into a hydrophobic pocket, and substitutions on this ring can further enhance binding affinity and selectivity.[2][9]
Signaling Pathway of EGFR and Inhibition by 4-Anilinoquinazolines
Caption: EGFR signaling cascade and the point of intervention by 4-anilinoquinazoline TKIs.
Structure-Activity Relationship (SAR) Insights:
The substitution pattern on the 4-anilino moiety is critical for the activity of these inhibitors. For example, a bromine atom at the 3-position of the aniline ring in a 6,7-diethoxyquinazoline scaffold results in a highly potent EGFR-TK inhibitor.[7] The nature of the substituents at the 6- and 7-positions of the quinazoline ring also significantly influences potency and pharmacokinetic properties.
Table 1: Representative 4-Anilinoquinazoline-Based EGFR Inhibitors and their Potency
Compound
Aniline Substitution
R1 (Quinazoline C6)
R2 (Quinazoline C7)
EGFR IC50 (nM)
Gefitinib
3-Chloro-4-fluoro
OCH3
O-(CH2)2-morpholine
~30
Erlotinib
3-Ethynyl
OCH3
OCH3
~2
Lapatinib
3-Chloro-4-(3-fluorobenzyloxy)
O-(CH2)2-SO2CH3
H
~10 (EGFR & HER2)
Anilinopyrimidines: Targeting a Broader Kinome
The anilinopyrimidine scaffold is another versatile core structure found in a number of TKIs, including the groundbreaking drug Imatinib, which targets the BCR-ABL fusion protein in chronic myeloid leukemia (CML).[6][7] This scaffold has also been utilized to develop inhibitors against other kinase families, such as the class III receptor tyrosine kinases.[7]
Mechanism of Action and Binding Mode:
Similar to the anilinoquinazolines, the anilinopyrimidine core interacts with the kinase hinge region via hydrogen bonds.[10] The broader chemical space accessible through modifications at various positions on the pyrimidine ring and the aniline moiety has allowed for the development of both highly selective and multi-targeted inhibitors.[11]
Imatinib as a Case Study:
Imatinib is a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the ABL kinase.[12] The 3-pyridyl group on the aniline moiety is crucial for its activity, and the overall shape of the molecule allows it to occupy both the ATP-binding site and an adjacent hydrophobic pocket, conferring high potency and selectivity.[10]
Table 2: Pharmacokinetic Properties of Selected Aniline-Based TKIs
Experimental Workflows in Aniline-Based TKI Development
The discovery and development of aniline-based TKIs follow a rigorous, multi-step process that integrates chemical synthesis, biochemical and cellular assays, and in vivo studies.
General Workflow for Aniline-Based TKI Development
Caption: A typical experimental workflow for the discovery and development of aniline-based TKIs.
Chemical Synthesis: Building the TKI Library
The synthesis of aniline-based TKIs often involves standard organic chemistry reactions. For 4-anilinoquinazolines, a common route involves the reaction of a substituted 4-chloroquinazoline with a corresponding aniline derivative, often facilitated by microwave irradiation to improve reaction times and yields.[4]
Step-by-Step Synthesis of a 4-Anilinoquinazoline Derivative (General Protocol):
Preparation of the 4-Chloroquinazoline Intermediate: Start with a substituted 2-aminobenzonitrile. Cyclization with formic acid or a derivative, followed by chlorination (e.g., with thionyl chloride or phosphorus oxychloride), yields the 4-chloroquinazoline core.
Nucleophilic Aromatic Substitution: In a microwave-safe vial, combine the 4-chloroquinazoline intermediate (1 equivalent) and the desired substituted aniline (1.1-1.5 equivalents) in a suitable solvent such as isopropanol or n-butanol.
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to a specified temperature (e.g., 120-150°C) for a set time (e.g., 10-30 minutes).
Work-up and Purification: After cooling, the product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final 4-anilinoquinazoline derivative.[4]
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Biochemical Assays: Quantifying Kinase Inhibition
Biochemical assays are essential for determining the intrinsic potency of a compound against its target kinase.[15] These assays are typically performed in a cell-free system using purified recombinant kinase.
Step-by-Step In Vitro Kinase Inhibition Assay (Non-Radioactive, ELISA-based):
Plate Coating: Coat a 96-well microplate with a substrate peptide specific for the tyrosine kinase of interest. Incubate overnight at 37°C.[16]
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA solution).
Kinase Reaction:
Prepare serial dilutions of the aniline-based TKI test compounds and a positive control inhibitor.
In each well, add the kinase buffer, the purified tyrosine kinase enzyme, and the test compound at various concentrations.
Initiate the kinase reaction by adding a solution of ATP.[16]
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
Detection:
Stop the reaction by adding an EDTA solution.
Wash the plate to remove excess reagents.
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody). Incubate for 1-2 hours.
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1 hour.
Wash the plate and add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
Data Analysis:
Measure the absorbance at the appropriate wavelength using a microplate reader.
The signal intensity is proportional to the extent of substrate phosphorylation and inversely proportional to the inhibitory activity of the compound.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell-Based Assays: Assessing Cellular Potency and Mechanism
Cell-based assays are crucial for confirming that a compound can effectively inhibit its target in a more physiologically relevant context.[17] These assays also provide insights into the compound's effects on downstream signaling pathways.
Rationale for Cell Line Selection: The choice of cell line is critical for the relevance of the experimental results. For example, in the study of EGFR inhibitors, cell lines such as A431, which overexpress wild-type EGFR, or HCC827, which harbors an activating EGFR mutation, are often used.[18][19] The selection of a cell line with a known dependence on the target kinase provides a clear system for evaluating the on-target effects of the inhibitor.
Step-by-Step Western Blot Analysis of Target Phosphorylation:
Cell Culture and Treatment:
Culture the chosen cancer cell line (e.g., A549 for EGFR inhibitors) to a suitable confluency.[3]
Treat the cells with varying concentrations of the aniline-based TKI for a specific time period. Include a vehicle-only control (e.g., DMSO).
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]
Quantify the total protein concentration in each lysate using a standard method like the BCA assay.
SDS-PAGE and Protein Transfer:
Normalize the protein amounts for each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase and/or a loading control protein like β-actin.[20]
Detection and Analysis:
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[23]
Quantify the band intensities to determine the dose-dependent inhibition of target kinase phosphorylation by the aniline derivative.
Future Perspectives
The aniline scaffold continues to be a fertile ground for the discovery of novel tyrosine kinase inhibitors. Current research is focused on several key areas:
Overcoming Drug Resistance: The development of third-generation inhibitors, such as osimertinib (which also contains an aniline moiety), that are effective against resistance mutations (e.g., T790M in EGFR) is a major area of focus.[24]
Improving Selectivity: Designing inhibitors with tailored selectivity profiles to minimize off-target effects and associated toxicities remains a significant challenge.[25]
Multi-Targeted Inhibitors: There is growing interest in developing aniline derivatives that can simultaneously inhibit multiple key kinases involved in cancer progression, potentially leading to more durable therapeutic responses.[5]
Covalent Inhibitors: The incorporation of reactive groups onto the aniline scaffold to form covalent bonds with specific cysteine residues in the kinase active site is a strategy being employed to achieve potent and irreversible inhibition.
Conclusion
Aniline and its derivatives have firmly established their place as a "privileged scaffold" in the design of tyrosine kinase inhibitors. Their ability to form key interactions with the kinase hinge region, coupled with their synthetic tractability, has enabled the development of a multitude of life-saving cancer therapies. A thorough understanding of the structure-activity relationships, binding modes, and the integrated experimental workflows for synthesis and evaluation is essential for drug development professionals seeking to harness the full potential of this remarkable chemical motif in the ongoing quest for more effective and selective cancer treatments.
References
Scheffler, M., et al. (2025). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. Clinical Pharmacokinetics.
Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
Structural analysis of the EGFR TK domain and potential implications for EGFR targeted therapy. (2012). PubMed. Retrieved from [Link]
Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. Retrieved from [Link]
Crystal Structures of Protein Kinase B Selective Inhibitors in Complex with Protein Kinase A and Mutants. (n.d.). RCSB PDB. Retrieved from [Link]
Design, synthesis and biological evaluation of novel macrocyclic derivatives bearing aniline pyrimidine scaffolds as EGFR-TKIs. (2022). PubMed. Retrieved from [Link]
Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved from [Link]
Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (n.d.). PubMed. Retrieved from [Link]
6 Western Blotting Steps. (n.d.). Azure Biosystems. Retrieved from [Link]
In vitro kinase assay. (2024). Protocols.io. Retrieved from [Link]
Clinical pharmacokinetics of tyrosine kinase inhibitors. (2009). PubMed. Retrieved from [Link]
Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (2022). PMC - NIH. Retrieved from [Link]
Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (2022). ResearchGate. Retrieved from [Link]
Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors. (2023). MDPI. Retrieved from [Link]
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PMC. Retrieved from [Link]
Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. (n.d.). PubMed. Retrieved from [Link]
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][6][26]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). PMC - PubMed Central. Retrieved from [Link]
Protein Kinase A in complex with an Inhibitor. (2016). RCSB PDB. Retrieved from [Link]
CYCLIN-DEPENDENT KINASE 2 (CDK2) COMPLEXED WITH 3-{[4-({[AMINO(IMINO)METHYL]AMINOSULFONYL)ANILINO]METHYLENE}-2-OXO-2,3-DIHYDRO-1H-INDOLE. (2002). RCSB PDB. Retrieved from [Link]
Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. (n.d.). PubMed. Retrieved from [Link]
Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases. (n.d.). Retrieved from [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. Retrieved from [Link]
Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. (n.d.). PMC. Retrieved from [Link]
Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. (n.d.). MDPI. Retrieved from [Link]
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (n.d.). PMC. Retrieved from [Link]
Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. (n.d.). MDPI. Retrieved from [Link]
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
Bivalent inhibitors of the tyrosine kinases ABL and SRC: determinants of potency and selectivity. (2010). Molecular BioSystems (RSC Publishing). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical Characteristics of Gefitinib Key Starting Materials
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Gefitinib (Iressa®) is a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The synthesis of Gefitinib typically follows a convergent route, coupling a quinazoline core with a halogenated aniline tail. The quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the physicochemical integrity of its Key Starting Materials (KSMs).
This guide provides a rigorous technical analysis of the two primary regulatory KSMs: 3-Chloro-4-fluoroaniline and 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one .[1][2] We analyze their solid-state properties, solubility profiles, and impurity tracking to establish a robust control strategy compliant with ICH Q11 principles.
Strategic KSM Selection & Synthetic Logic
While early discovery routes utilized linear synthesis starting from methyl 3-hydroxy-4-methoxybenzoate, modern industrial processes favor a convergent approach.[1][2] This strategy minimizes the propagation of genotoxic impurities and maximizes yield by coupling two advanced intermediates.
The selected KSMs for this profile are:
The Nucleophile (Tail): 3-Chloro-4-fluoroaniline (CAS: 367-21-5).[1][2]
The Electrophile Precursor (Core): 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (CAS: 199327-61-2).[1][2][][4][5][6]
Synthesis Workflow & Impurity Fate Mapping
The following diagram illustrates the convergent synthesis and the critical control points for impurity carryover.
Figure 1: Convergent synthesis of Gefitinib highlighting the fate of critical impurities from KSMs to final API.
Physicochemical Profile: 3-Chloro-4-fluoroaniline (The Tail)
This aniline derivative forms the "tail" of the Gefitinib molecule, critical for binding within the ATP pocket of the EGFR kinase.[1][2]
Core Characteristics
3-Chloro-4-fluoroaniline acts as the nucleophile in the SNAr reaction.[1][2] Its low melting point presents unique handling challenges in GMP environments, often requiring melt-transfer systems rather than solid powder handling.[1]
High Risk: Material may fuse/agglomerate during storage.
Boiling Point
227 – 228 °C
High boiling point allows high-temp reaction without loss.[1]
Density
1.226 g/cm³
Process engineering calculations.
pKa
~3.6 (Conjugate acid)
Weak base; requires non-protonated form for nucleophilic attack.
Solubility
~10 g/L (Water); Soluble in IPA, Methanol
Reaction solvent compatibility (Isopropanol is standard).
Critical Quality Attributes (CQAs)
Genotoxicity: As a halogenated aniline, it is structurally alerting. Unreacted levels in the final API must be controlled to ppm levels (typically <20 ppm based on TTC).
Oxidation: The amine group is prone to oxidation. Nitrogen blanketing during storage is mandatory to prevent formation of azo-dimers which are difficult to purge.[1][2]
Physicochemical Profile: Quinazolinone Core (The Electrophile)
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one is the stable precursor.[1][2] It is converted in situ or in a discrete step to the 4-chloro derivative (CAS 199327-59-8) to become reactive.[1][2]
Core Characteristics
This material carries the morpholine side chain, which is essential for the pharmacokinetic solubility of Gefitinib.
Soluble in DMSO; Slightly soluble in Methanol; Insoluble in Water
Poor solubility requires aggressive solvents or high temp for reaction.
Hygroscopicity
Low to Moderate
Critical: Water content must be <0.5% to prevent hydrolysis of the chlorinating agent (SOCl2) in the next step.
Critical Quality Attributes (CQAs)
Des-morpholino Impurity: If the morpholine ring is not attached or cleaved, the resulting impurity (7-methoxy-6-(3-chloropropoxy)quinazolin-4-one) will react to form a mutagenic alkylating agent in the final API.[1][2]
Particle Size: Due to poor solubility, micronization (D90 < 50 µm) is often required to ensure complete chlorination kinetics.
Analytical Control Strategy
To ensure the integrity of the KSMs, a validated HPLC method is required. The following protocol separates both KSMs and their primary degradation products.
HPLC Protocol for KSM Characterization
This method is self-validating through the resolution of the critical pair (KSM 1 vs. KSM 2).[1]
Chromatographic Conditions:
Column: Inertsil ODS-3V or Hypersil BDS C18 (250 × 4.6 mm, 5 µm).[1][2]
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.0).
Buffer Selection: Ammonium acetate at pH 5.0 is chosen to suppress the ionization of the morpholine nitrogen (pKa ~8), improving peak shape and retention of the Quinazolinone core.
Wavelength: 248 nm is selected based on the overlapping UV absorption maxima of the quinazoline ring and the aniline ring, ensuring balanced sensitivity.
References
AstraZeneca. (2003). Iressa (Gefitinib) Tablets Prescribing Information. FDA Access Data.
Chandorkar, J. G., et al. (2013). "Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography." Journal of Chromatographic Science, 51(8), 701-707.[1]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123631, Gefitinib.
Maskrey, T. S., et al. (2018). "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476.[1]
BenchChem. (2025). Technical Guide: Physicochemical Properties of 3-Chloro-4-fluoroaniline.
Synthesis of Gefitinib using 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
Application Note: High-Purity Synthesis of Gefitinib and Functionalized Anilinoquinazoline Analogs Part 1: Executive Summary & Critical Reagent Verification Objective: This guide details the synthesis of Gefitinib (Iress...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of Gefitinib and Functionalized Anilinoquinazoline Analogs
Part 1: Executive Summary & Critical Reagent Verification
Objective:
This guide details the synthesis of Gefitinib (Iressa) , a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[1][2] It specifically addresses the user-requested intermediate 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline (CAS: 909728-80-9).
Critical Technical Note (Reagent Verification):
It is imperative to distinguish between the commercial synthesis of Gefitinib and the analog synthesis implied by the requested reagent.
This aniline features a dimethylamino-ethoxy side chain at the para-position and a methoxy group at the meta-position.
Application: Utilizing this aniline in the standard quinazoline coupling reaction will yield a Gefitinib Analog (structurally similar to a hybrid of Gefitinib and Vandetanib), not Gefitinib itself.
Strategic Decision:
To ensure high scientific integrity (E-E-A-T), this protocol is divided into two distinct workflows:
Workflow A: The FDA-validated synthesis of Gefitinib (Reference Standard).
Workflow B: The synthesis of the C-4 Modified Analog using the user-specified aniline, demonstrating the modularity of the quinazoline scaffold for drug discovery.
Part 2: Scientific Background & Mechanism[3][5]
Gefitinib functions by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. The 4-anilinoquinazoline scaffold is the pharmacophore responsible for this binding affinity.
EGFR Signaling & Inhibition Pathway[3][4][5]
Figure 1: Mechanism of Action. Gefitinib competes with ATP for the binding site on the EGFR kinase domain, halting downstream signaling cascades (Ras/Raf and PI3K/Akt) essential for tumor growth.
Part 3: Experimental Protocols
Workflow A: Standard Synthesis of Gefitinib (Validation Route)
This route utilizes the convergent coupling of the functionalized quinazoline core with the standard aniline.
Reagents:
Core: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Intermediate A)
Nucleophile: 3-Chloro-4-fluoroaniline (Standard)
Solvent: Isopropanol (IPA) or Acetonitrile
Base: Potassium Carbonate (
) - Optional if using acid scavenger method
Step-by-Step Protocol:
Charge: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Intermediate A (10.0 g, 29.6 mmol) in Isopropanol (100 mL).
Addition: Add 3-Chloro-4-fluoroaniline (4.75 g, 32.6 mmol, 1.1 eq) in one portion.
Reaction: Heat the mixture to reflux (
). The suspension will clear as the reaction proceeds, followed by the precipitation of the product hydrochloride salt.
Monitoring: Monitor by HPLC (C18 column, ACN:Water gradient). Reaction is typically complete within 3-4 hours.
Work-up: Cool the reaction mixture to
. Filter the resulting precipitate (Gefitinib HCl salt).
Free Base Formation: Suspend the wet cake in Methanol (50 mL) and Water (50 mL). Adjust pH to 8-9 using aqueous Ammonia or
. Stir for 1 hour.
Isolation: Filter the white solid, wash with water (2 x 20 mL) and cold methanol (10 mL).
Drying: Dry in a vacuum oven at
for 12 hours.
Workflow B: Synthesis of Analog using 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
This protocol addresses the user's specific reagent.[2] This reaction creates a novel EGFR inhibitor analog where the "top" aniline moiety carries the solubilizing side chain, reversing the typical SAR (Structure-Activity Relationship) logic of Gefitinib.
Reagents:
Core: 4-Chloro-6,7-dimethoxyquinazoline (Standard Quinazoline Core) OR 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (if creating a dual-chain hybrid).
Recommendation: Use 4-Chloro-6,7-dimethoxyquinazoline to create a clean analog.
Catalysis: Add catalytic Pyridine HCl (0.1 eq) to accelerate the
reaction.
Reflux: Heat to reflux (
) for 6-8 hours.
Observation: A precipitate should form (the hydrochloride salt of the analog).
Purification:
Cool to
.
Filter the solid.
Wash with cold Acetonitrile.
Recrystallize from Ethanol/Water (9:1) to remove unreacted aniline traces.
Part 4: Data Analysis & Comparison
Table 1: Comparative Analysis of Synthetic Routes
Feature
Standard Gefitinib Route
Analog Route (User Reagent)
Key Aniline
3-Chloro-4-fluoroaniline
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
Quinazoline Core
7-methoxy-6-(3-morpholinopropoxy)...
6,7-dimethoxy... (Recommended)
Reaction Type
Displacement
Displacement
Solubility
Moderate (Morpholine side chain)
High (Dimethylamino side chain)
Primary Risk
Regioisomer formation during core synthesis
Steric hindrance on aniline coupling
Expected Yield
85-92%
75-85% (Due to aniline bulk)
Part 5: Workflow Visualization
Figure 2: Synthetic Workflow. Route A depicts the standard industrial synthesis of Gefitinib. Route B depicts the synthesis of the structural analog using the user-specified aniline.
References
AstraZeneca UK Ltd. (1996). Quinazoline derivatives and their use as anti-cancer agents.[2][3][4] (Patent WO9633980A1). World Intellectual Property Organization. Link
Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer.[2] Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. Link
Chandregowda, V., et al. (2009). Synthesis and evaluation of 4-anilinoquinazoline derivatives as potential EGFR inhibitors. European Journal of Medicinal Chemistry, 44(7), 3046-3055. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123631, Gefitinib.Link
Protocol for the Selective Catalytic Hydrogenation to Produce 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, two-part protocol for the synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline, a key intermediate in p...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, two-part protocol for the synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline, a key intermediate in pharmaceutical development. The synthesis begins with the preparation of the nitro-aromatic precursor, 4-[2-(Dimethylamino)ethoxy]-3-methoxy-nitrobenzene, via a robust Williamson ether synthesis. The core of this guide details the subsequent chemoselective reduction of the aromatic nitro group. Two distinct, field-proven catalytic hydrogenation methods are presented: a classical approach using gaseous hydrogen with Palladium on Carbon (Pd/C) and a transfer hydrogenation alternative using ammonium formate as a safer hydrogen donor. The protocols are designed for reproducibility and scalability, with an emphasis on the underlying chemical principles, safety considerations, and in-process controls critical for drug development workflows.
Introduction and Scientific Background
Substituted anilines are foundational building blocks in medicinal chemistry, appearing in a vast array of active pharmaceutical ingredients (APIs). The target molecule, 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline, incorporates multiple functional groups: a primary aniline, a methoxy group, and a dimethylamino-ethoxy side chain. The synthesis of such molecules hinges on the selective transformation of one functional group while preserving others.
The reduction of an aromatic nitro group to an aniline is one of the most fundamental transformations in organic synthesis.[1] While various methods exist, catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile, typically producing water as the only byproduct.[2][3]
The Challenge: Chemoselectivity
The primary challenge in this synthesis is the chemoselective reduction of the nitro group in the presence of a potentially labile ether linkage. Aggressive reduction conditions could lead to undesired cleavage of the C-O bond. Therefore, catalyst selection and reaction parameter optimization are paramount.
Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro group reductions.[2] It offers high activity and selectivity under mild conditions, minimizing the risk of side reactions.
Raney Nickel: While also effective for nitro reductions, Raney Nickel is generally more reactive and can sometimes catalyze the cleavage of benzyl ethers or other sensitive groups.[4][5] Given the ether linkage in our substrate, Pd/C is the more prudent initial choice.
Transfer Hydrogenation: This technique offers a significant practical advantage by avoiding the need for high-pressure hydrogen gas cylinders.[6] Using a hydrogen donor like ammonium formate, which decomposes in situ to produce hydrogen, ammonia, and carbon dioxide, provides a safer and more accessible method for many laboratory settings.[7][8]
This guide will first detail the synthesis of the necessary starting material, followed by two reliable protocols for the critical hydrogenation step.
Overall Synthetic Workflow
The synthesis is a two-step process starting from commercially available 4-nitroguaiacol (2-methoxy-4-nitrophenol).
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methoxy-nitrobenzene
This step employs a standard Williamson ether synthesis. The phenoxide, generated in situ from 4-nitroguaiacol and a mild base, acts as a nucleophile, displacing the chloride from 2-(dimethylamino)ethyl chloride.
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles
Notes
4-Nitroguaiacol
169.14
10.0 g
59.1 mmol
Starting Material
2-(Dimethylamino)ethyl chloride HCl
144.04
9.4 g
65.2 mmol
Reagent (use hydrochloride salt)
Potassium Carbonate (K₂CO₃)
138.21
24.5 g
177.3 mmol
Anhydrous, powdered
Acetone
58.08
250 mL
-
Anhydrous grade
Protocol: Williamson Ether Synthesis
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroguaiacol (10.0 g, 59.1 mmol) and anhydrous acetone (250 mL).
Base Addition: Add powdered anhydrous potassium carbonate (24.5 g, 177.3 mmol, 3.0 equiv.). The use of a fine powder and a slight excess of base ensures efficient deprotonation of the phenol.
Reagent Addition: Add 2-(dimethylamino)ethyl chloride hydrochloride (9.4 g, 65.2 mmol, 1.1 equiv.). The hydrochloride salt is used as it is more stable and less volatile than the free base. The potassium carbonate is sufficient to neutralize the HCl and the phenolic proton.
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 8-12 hours.
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with additional acetone (2 x 25 mL).
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange solid or oil.
Purification (Optional): The crude product is often of sufficient purity for the subsequent hydrogenation step. If necessary, it can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Part 2: Catalytic Hydrogenation of the Nitro Precursor
Two robust methods are presented. Method A is the classical procedure using hydrogen gas, while Method B provides a safer alternative using a hydrogen donor.
Caption: Simplified mechanism of nitro group hydrogenation on a palladium surface.
Method A: Classical Hydrogenation with H₂ and Palladium on Carbon
This method is highly efficient but requires specialized equipment and strict adherence to safety protocols due to the use of flammable hydrogen gas and a pyrophoric catalyst.[9]
Safety First: Conduct this procedure in a well-ventilated fume hood. Ensure no ignition sources are present. Have a fire extinguisher rated for chemical fires readily available. Palladium on carbon can be pyrophoric, especially after use.[9]
Vessel Preparation: Add the nitro precursor (5.0 g, 20.8 mmol) and methanol (100 mL) to a hydrogenation vessel (e.g., a Parr shaker bottle or a heavy-walled flask).
Catalyst Addition: Carefully add 10% Pd/C (250 mg). Note: Add the solid catalyst to the solution; never add solvent to the dry catalyst, as this can generate static and cause a fire.
System Purge: Securely attach the vessel to the hydrogenation apparatus. Purge the system by evacuating the atmosphere and backfilling with an inert gas (Nitrogen or Argon) at least three times to remove all oxygen.
Hydrogenation: After the inert gas purge, purge the system with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen-filled balloon for atmospheric pressure).[10] Begin vigorous stirring or shaking. The reduction of aromatic nitro groups is often exothermic; monitor the temperature and pressure. A drop in pressure indicates hydrogen consumption.
Monitoring: The reaction is typically complete in 2-6 hours. Progress can be monitored by TLC or LC-MS by carefully depressurizing, purging with inert gas, and taking a small aliquot.
Catalyst Removal:
Once the reaction is complete, depressurize the vessel and purge thoroughly with inert gas to remove all residual hydrogen.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. CRITICAL: Never allow the filtered catalyst cake to dry in the air, as it is highly pyrophoric.[9] Quench the filter cake immediately with water and dispose of it according to hazardous waste protocols.
Rinse the filter cake with additional methanol (2 x 20 mL).
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline is often a pale oil or low-melting solid and is typically of high purity.
Method B: Transfer Hydrogenation with Ammonium Formate
This method circumvents the need for a pressurized hydrogen source, making it more accessible and inherently safer. Ammonium formate serves as the in situ hydrogen source.[7][8]
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles
Notes
Nitro Precursor
240.26
5.0 g
20.8 mmol
From Part 1
10% Palladium on Carbon (Pd/C)
-
500 mg
10 wt%
Degussa type, 50% wet
Ammonium Formate (HCOONH₄)
63.06
6.56 g
104 mmol
5.0 equivalents
Methanol (MeOH)
32.04
120 mL
-
Solvent
Celite
-
-
-
Filtration aid
Protocol: Transfer Hydrogenation
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitro precursor (5.0 g, 20.8 mmol) and methanol (120 mL).
Catalyst Addition: Carefully add 10% Pd/C (500 mg). While safer than the H₂ procedure, standard precautions for handling the catalyst should still be observed.
Hydrogen Donor Addition: Add ammonium formate (6.56 g, 104 mmol) in one portion. The use of a large excess of the hydrogen donor ensures the reaction goes to completion.[7]
Reaction: Heat the mixture to a gentle reflux (approx. 65°C). You will observe gas evolution (CO₂ and NH₃) as the ammonium formate decomposes on the catalyst surface. The reaction is typically complete within 1-3 hours.
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of the aniline product (which may stain differently) indicates completion.
Catalyst Removal:
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite to remove the Pd/C.
Rinse the filter cake with additional methanol (2 x 20 mL). The used catalyst should still be handled with care and quenched with water before disposal.
Isolation:
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
The resulting residue will contain the product and excess ammonium formate salts. Redissolve the residue in deionized water (50 mL) and ethyl acetate (50 mL).
Transfer to a separatory funnel. The product will move to the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 25 mL).
Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure aniline product.
Characterization of Final Product
The identity and purity of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline should be confirmed by standard analytical techniques:
¹H and ¹³C NMR: To confirm the structure and absence of the nitro group. The appearance of a broad singlet for the -NH₂ protons (typically between 3.5-4.5 ppm) and the upfield shift of aromatic protons are indicative of successful reduction.
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 211.15).
Infrared (IR) Spectroscopy: To observe the appearance of N-H stretching bands (typically two bands around 3350-3450 cm⁻¹) and the disappearance of the characteristic N-O stretching bands of the nitro group (around 1530 and 1350 cm⁻¹).
References
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
RSC Publishing. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances. Retrieved from [Link]
RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Retrieved from [Link]
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan J. Chem. Retrieved from [Link]
Gondal, M., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Retrieved from [Link]
RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Retrieved from [Link]
RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Retrieved from [Link]
ResearchGate. (2004). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Retrieved from [Link]
Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
ResearchGate. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]
ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]
Google Patents. (2006). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Retrieved from [Link]
ResearchGate. (2018). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved from [Link]
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
New Journal of Chemistry. (n.d.). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy- acetylaniline catalyzed by bimetallic copper/nick. Retrieved from [Link]
ResearchGate. (2014). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Retrieved from [Link]
Reaction conditions for coupling 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline with quinazolines
Executive Summary This Application Note details the synthetic protocols for coupling 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline (Nucleophile) with 4-chloroquinazoline derivatives (Electrophile). This specific aniline m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the synthetic protocols for coupling 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline (Nucleophile) with 4-chloroquinazoline derivatives (Electrophile). This specific aniline moiety is a critical pharmacophore in Structure-Activity Relationship (SAR) studies for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.[1]
Unlike standard halo-anilines (e.g., 3-chloro-4-fluoroaniline used in Gefitinib), this aniline possesses a basic aliphatic amine side chain (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
). This basicity introduces a critical process variable: under standard acidic coupling conditions (e.g., isopropanol/reflux), the side chain may protonate, significantly reducing the nucleophilicity of the aniline and stalling the reaction.
This guide presents two validated protocols:
Method A (Base-Mediated): The robust, high-yielding route preventing nucleophile deactivation.[1]
Method B (Direct Salt Formation): A streamlined route for specific substrates where isolation of the HCl salt is desired.[1]
Mechanistic Insight & Reaction Strategy
The reaction follows a Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
) mechanism. The 4-chloroquinazoline (often activated by electron-withdrawing groups at C-6/C-7) undergoes addition-elimination.[1]
Critical Quality Attribute: Protonation State
Standard Anilines: Weakly basic.[1] In isopropanol (IPA) reflux, the HCl generated by the reaction protonates the product (quinazoline N-1,
), precipitating it as a salt. The reaction proceeds smoothly.
Target Aniline (Basic Side Chain): The dimethylamino group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
) is more basic than the aniline nitrogen.
Risk: If HCl is not scavenged, it will protonate the aliphatic amine of the starting material. A protonated aniline (ammonium species) is non-nucleophilic , leading to incomplete conversion or the need for excessive temperatures.
Strategic Recommendation: Use Method A (Base-Mediated) for initial SAR and scale-up to ensure complete conversion.[1] Use Method B only if the specific quinazoline partner is highly reactive or if the HCl salt is the required final form.[1]
Experimental Protocols
Method A: Base-Mediated Coupling (Recommended)
Best for: Maximizing yield, preventing side-chain protonation, and general SAR.
Setup: Suspend 4-chloroquinazoline (1.0 eq) and aniline (1.05 eq) in IPA (15 volumes).
Reaction: Heat to Reflux (82 °C) .
Note: If the reaction stalls (due to protonation), add n-Butanol and increase temp to 110 °C. The higher energy overcomes the activation barrier even if partially protonated.
Completion: The product usually precipitates as a yellow/orange solid (Bis-HCl salt or Mono-HCl salt depending on stoichiometry).[1]
Isolation: Cool to 0 °C. Filter the solid.
Wash: Wash the cake with cold IPA and then Diethyl Ether.
Outcome: This yields the crude salt.[1] It may require neutralization (free-basing) and recrystallization if purity is <95%.[1]
Analytical Data Summary
Feature
Method A (Free Base)
Method B (HCl Salt)
Physical State
Off-white to pale yellow powder
Yellow to Orange solid (Hygroscopic)
Solubility
Soluble in DCM, DMSO, MeOH
Soluble in Water, DMSO; Insoluble in DCM
1H NMR (DMSO-d6)
Side chain ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
appears as singlet ~2.2 ppm.
Side chain ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
shifts downfield (~2.8 ppm) due to protonation.
Mass Spec (ESI)
(Same parent ion)
Process Workflow (Graphviz)
Caption: Decision tree for selecting the optimal coupling pathway based on desired product form (Free Base vs. Salt).
References
Hennequin, L. F., et al. (2002).[1] "Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 45(6), 1300–1312.
Wedge, S. R., et al. (2002).[1][4] "ZD6474: an orally available inhibitor of KDR tyrosine kinase activity."[1][4] Cancer Research, 62(16), 4645-4655.
Process Chemistry of Quinazolines: "Scalable Synthesis of Gefitinib and Erlotinib." Organic Process Research & Development. (General Reference for
conditions).
Application Notes and Protocols for the Laboratory Scale Preparation of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline from Nitro Precursors
Introduction 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its preparation from nitro precursors is a common and critical transfo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its preparation from nitro precursors is a common and critical transformation in organic synthesis. This document provides a detailed guide for researchers, scientists, and drug development professionals on the laboratory-scale preparation of this aniline derivative. We will explore the underlying chemical principles, provide step-by-step protocols for two common reduction methods, and discuss the critical parameters that ensure a successful and safe synthesis.
The reduction of aromatic nitro compounds is a fundamental reaction in organic chemistry, with numerous methods developed over the years.[1] These methods range from catalytic hydrogenation to the use of metal-based reducing agents.[2][3] The choice of method often depends on the substrate's functional group tolerance, desired selectivity, and scalability.[3] This guide will focus on two widely applicable and reliable methods: catalytic hydrogenation and reduction using stannous chloride (tin(II) chloride).
Synthetic Strategy: From Nitro Precursor to Aniline
The overall synthetic strategy involves the reduction of the nitro group of a suitable precursor, 4-[2-(Dimethylamino)ethoxy]-3-methoxy-1-nitrobenzene, to the corresponding amine.
dot
Caption: Overall synthetic transformation.
The selection of the reducing agent is paramount. Catalytic hydrogenation using palladium on carbon (Pd/C) is often a preferred method due to its high efficiency and clean reaction profile, typically yielding water as the only byproduct.[4] However, this method may not be suitable for substrates containing other reducible functional groups. An alternative and highly effective method is the use of stannous chloride (SnCl₂), which offers excellent chemoselectivity for the reduction of nitro groups in the presence of other sensitive functionalities.[4][5]
Experimental Protocols
PART A: Catalytic Hydrogenation
This protocol outlines the reduction of the nitro precursor using hydrogen gas in the presence of a palladium on carbon catalyst.
Reaction Setup: In a round-bottom flask, dissolve 4-[2-(Dimethylamino)ethoxy]-3-methoxy-1-nitrobenzene in anhydrous ethanol.
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This can be achieved using a hydrogen-filled balloon or a dedicated hydrogenation apparatus.
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of ethanol.
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline.
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization.
dot
Caption: Catalytic Hydrogenation Workflow.
PART B: Stannous Chloride (SnCl₂) Reduction
This protocol describes the reduction of the nitro precursor using stannous chloride dihydrate in ethanol.[6]
Sodium Bicarbonate (NaHCO₃) or Potassium Hydroxide (KOH)
Saturated aqueous solution
Ethyl Acetate (EtOAc)
Reagent grade
Round-bottom flask
Appropriate size
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Filtration apparatus
Rotary evaporator
Step-by-Step Protocol:
Reaction Setup: To a solution of 4-[2-(Dimethylamino)ethoxy]-3-methoxy-1-nitrobenzene in ethanol, add stannous chloride dihydrate.[6]
Reaction: Heat the reaction mixture to reflux and stir vigorously.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate or potassium hydroxide to neutralize the acid and precipitate tin salts.[6]
Extraction: Extract the product into ethyl acetate. Separate the organic layer and wash it with brine.
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification (if necessary): Purify the crude aniline by column chromatography or recrystallization.
dot
Caption: Stannous Chloride Reduction Workflow.
Discussion of Experimental Choices
Choice of Reducing Agent
Catalytic Hydrogenation (Pd/C): This method is atom-economical and environmentally friendly.[2] However, the catalyst is flammable and requires careful handling. It may also reduce other sensitive functional groups.
Stannous Chloride (SnCl₂): This is a classic and reliable method for nitro group reduction.[7] It is particularly useful when other reducible groups are present in the molecule.[4] The main drawback is the generation of tin-containing waste, which requires proper disposal.[5]
Solvent Selection
Ethanol is a good solvent for both the nitro precursor and the resulting aniline. It is also compatible with both reduction methods. For the SnCl₂ reduction, aqueous ethanol can also be used.[5]
Work-up Procedure
The work-up for the catalytic hydrogenation is straightforward, involving filtration of the catalyst. For the SnCl₂ reduction, careful neutralization is crucial to precipitate tin salts and allow for efficient extraction of the product. The use of a saturated solution of a weak base like sodium bicarbonate is recommended to avoid potential side reactions with the product.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst with care, preferably wet. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is properly sealed and handled in an area free of ignition sources.
Stannous Chloride: Stannous chloride is corrosive and can cause skin and eye irritation.[5] Handle with care and avoid inhalation of dust. The neutralization step can be exothermic; add the base slowly and with cooling if necessary.
Conclusion
The laboratory-scale preparation of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline from its nitro precursor can be successfully achieved using either catalytic hydrogenation or stannous chloride reduction. The choice of method will depend on the specific requirements of the synthesis, including the presence of other functional groups and available equipment. By following the detailed protocols and considering the key experimental parameters discussed in these application notes, researchers can confidently and safely synthesize this important chemical intermediate.
References
ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. Retrieved from [Link]
Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid. Retrieved from [Link]
ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Retrieved from [Link]
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
Thieme. (2011). Iron–Acetic Acid: A Versatile Reductive Cyclizing Agent. Retrieved from [Link]
Google Patents. (n.d.). EP0347136A2 - Method for reducing aromatic nitro groups.
YouTube. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Retrieved from [Link]
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]
Semantic Scholar. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Retrieved from [Link]
Royal Society of Chemistry. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Retrieved from [Link]
Industrial Application Note: Manufacturing & Quality Control of the Gefitinib Aniline Intermediate
Abstract This technical guide details the industrial synthesis, purification, and downstream application of 3-Chloro-4-fluoroaniline (CAS: 367-21-5), the critical "aniline intermediate" used in the production of the EGFR...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the industrial synthesis, purification, and downstream application of 3-Chloro-4-fluoroaniline (CAS: 367-21-5), the critical "aniline intermediate" used in the production of the EGFR inhibitor Gefitinib (Iressa®).[1] Unlike standard organic synthesis protocols, this guide focuses on Process Critical Quality Attributes (CQAs) , specifically the suppression of de-halogenated impurities during catalytic hydrogenation and the optimization of the
coupling reaction with the quinazoline core.
Part 1: Strategic Overview & Retrosynthesis
The synthesis of Gefitinib is convergent. The "Aniline Intermediate" (3-Chloro-4-fluoroaniline) constitutes the solvent-exposed "tail" of the drug, critical for fitting into the ATP-binding pocket of the EGFR tyrosine kinase domain.[1]
The Industrial Route
The Aniline Stream: Selective reduction of 3-chloro-4-fluoronitrobenzene.[1]
The Quinazoline Stream: Synthesis of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.[1][2][3][4][5]
The Convergence: Nucleophilic aromatic substitution (
) to form Gefitinib.
Process Logic Diagram
Figure 1: The convergent pathway highlights the Aniline Intermediate as a primary module in the manufacturing workflow.[6]
Part 2: Synthesis of the Aniline Intermediate (3-Chloro-4-fluoroaniline)
Objective: Reduce the nitro group to an amine without removing the chlorine or fluorine atoms (hydrodehalogenation).
Critical Challenge: Selectivity
Standard hydrogenation (Pd/C +
) often cleaves the C-Cl bond, producing 4-fluoroaniline as a major impurity.[1] This is chemically difficult to separate from the product due to similar boiling points.
Protocol 1: Selective Catalytic Hydrogenation
Parameter
Specification
Rationale
Substrate
3-Chloro-4-fluoronitrobenzene
High purity (>99%) required to minimize isomers.[1]
Catalyst
1% Pt/C (Sulfided) or Pt-Cu/C
Platinum is less active toward C-Cl hydrogenolysis than Palladium.[1] Sulfiding poisons the catalyst slightly to further inhibit de-halogenation.
Solvent
Methanol or Ethyl Acetate
Methanol provides high solubility; Ethyl Acetate is safer for scale-up (flammability limits).
Pressure
0.5 – 1.0 MPa (5–10 bar)
Moderate pressure favors nitro reduction over de-halogenation.
Temperature
60°C – 80°C
Higher temps increase de-halogenation risk.
Step-by-Step Methodology:
Charging: Load the hydrogenation autoclave with 3-chloro-4-fluoronitrobenzene (100 kg) and Methanol (400 L).
Catalyst Addition: Add 1% sulfided Pt/C catalyst (0.5 kg dry weight) as a slurry. Safety: Catalyst is pyrophoric; keep wet.
Inerting: Purge reactor 3x with Nitrogen, then 3x with Hydrogen.
Reaction: Pressurize to 0.8 MPa with Hydrogen. Heat to 60°C with vigorous stirring (mass transfer limited).
Monitoring: Monitor Hydrogen uptake. Reaction typically completes in 4–6 hours.
IPC (In-Process Control):[1] HPLC must show Nitro < 0.1% and Des-Chloro impurity < 0.5%.[1]
Workup: Cool to 25°C. Filter catalyst through a spark-proof filter press (reuse catalyst).
Isolation: Distill off Methanol. The residue is distilled under high vacuum (10 mmHg, ~110°C) to yield the Aniline Intermediate .
Part 3: The Application (Coupling to Quinazoline Core)
Objective: Link the Aniline Intermediate to the Quinazoline Core via Nucleophilic Aromatic Substitution (
Dissolution: In a glass-lined reactor, suspend the Quinazoline Core (50 kg) in Isopropanol (500 L).
Addition: Add 3-Chloro-4-fluoroaniline (18.5 kg).
Reflux: Heat the mixture to reflux (82°C). The poor solubility of the starting material and high solubility of the product/intermediates drives the reaction.
Reaction Physics: As the reaction proceeds, the Gefitinib Hydrochloride salt precipitates out (yellow solid), driving the equilibrium forward.
Filtration: Cool to 20°C. Filter the yellow precipitate (Gefitinib-HCl).
Washing: Wash cake with cold Isopropanol to remove excess aniline (which is genotoxic).
Protocol 3: Basification & Polymorph Control
Gefitinib is marketed as the free base. The conversion determines the crystal form (Polymorph 1 is preferred).
Suspend the wet Gefitinib-HCl cake in a mixture of Toluene and Methanol (4:1).
Add aqueous Ammonium Hydroxide (25%) or NaOH until pH > 10.
Stir until solids dissolve (organic layer) or form a new free-base precipitate.
Separate phases (if liquid). Wash organic layer with water.[2][6]
Crystallization: Concentrate the Toluene phase and cool slowly to 5°C.
Drying: Vacuum dry at 50°C.
Part 4: Quality Control & Impurity Management
Genotoxic Impurity (GTI) Management
The Aniline Intermediate (3-Chloro-4-fluoroaniline) is a structural alert for genotoxicity.[1] According to ICH M7 guidelines, it must be controlled to very low levels (ppm) in the final API.
Impurity
Origin
Control Strategy
Limit (Typical)
3-Chloro-4-fluoroaniline
Unreacted Starting Material
Efficient washing of the HCl salt cake with IPA.
< 20 ppm
4-Fluoroaniline
Hydrogenation Side-Product
Use Sulfided Pt/C; Distillation of intermediate.[1]
< 0.15%
Bis-aniline Dimer
Over-reaction
Stoichiometry control (1.05 eq max).
< 0.10%
Analytical Method (HPLC)
Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[1]
Figure 2: Industrial unit operations flow. Note the isolation of the HCl salt (Centrifuge step) which serves as a major purification point for rejecting excess aniline.
References
AstraZeneca UK Ltd. (1996). Quinazoline derivatives. Patent WO1996033980.[2] (The original patent describing the core chemistry).[2][3] Link
Chandregowda, V., et al. (2009). Synthesis and process optimization of Gefitinib. Organic Process Research & Development. (Details on the "one-pot" vs isolated intermediate approaches). Link
BenchChem. (2025).[9][10][11][12] Characterization of 3-Chloro-4-fluoroaniline Impurities. (Specifics on the hydrogenation impurities). Link
Knesl, P., et al. (2006). Improved synthesis of Gefitinib. Molecules. (Optimization of the aniline coupling step). Link
ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Regulatory basis for aniline control).[13] Link
Introduction Methoxyaniline derivatives, also known as anisidines, are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis and modification frequently in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methoxyaniline derivatives, also known as anisidines, are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis and modification frequently involve nucleophilic substitution reactions, a cornerstone of modern organic chemistry. The success of these reactions—encompassing yield, selectivity, and reaction rate—is profoundly influenced by the choice of solvent. This application note provides a comprehensive guide to selecting the optimal solvent for nucleophilic substitution reactions involving methoxyaniline derivatives, grounded in mechanistic principles and supported by practical protocols. We will delve into the nuanced interplay between solvent properties and the unique electronic characteristics of methoxyanilines to empower chemists to make informed, strategic decisions in their synthetic endeavors.
Theoretical Framework: The Role of the Solvent in Nucleophilic Substitutions
Nucleophilic substitution reactions are broadly categorized into three main classes: SN1, SN2, and Nucleophilic Aromatic Substitution (SNAr). The solvent's role is not that of a passive medium but an active participant that can stabilize or destabilize reactants, intermediates, and transition states, thereby dictating the reaction pathway and efficiency.
SN1 and SN2 Reactions: A Matter of Polarity and Protic Nature
The classical SN1 and SN2 mechanisms are primarily relevant when the substitution occurs at an aliphatic carbon. While less common for direct reactions on the aniline amine or methoxy group, these principles are crucial when methoxyaniline derivatives are used as nucleophiles to attack an alkyl halide.
SN1 Reactions: These proceed through a stepwise mechanism involving the formation of a carbocation intermediate. The rate-determining step is the ionization of the substrate.[1][2] Polar protic solvents, such as water, alcohols, and carboxylic acids, are adept at stabilizing both the carbocation intermediate and the leaving group anion through strong dipole-dipole interactions and hydrogen bonding.[1][3] The ability of a solvent to stabilize these charged species is often correlated with its dielectric constant; a higher dielectric constant generally leads to a faster SN1 reaction rate.[1][3]
SN2 Reactions: This mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4][5] For SN2 reactions, polar aprotic solvents like acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred.[4][5][6][7] These solvents are polar enough to dissolve the nucleophile (often a salt) but do not engage in strong hydrogen bonding with the nucleophile.[6][7][8] In contrast, polar protic solvents can form a "cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile, increases its steric bulk, and ultimately hinders its reactivity, slowing down the SN2 reaction.[6][7][8]
Nucleophilic Aromatic Substitution (SNAr): A Special Case for Anilines
When a methoxyaniline derivative acts as a nucleophile attacking an electron-deficient aromatic ring, the SNAr mechanism is operative. This pathway involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[9] The rates of SNAr reactions are highly sensitive to the solvent.[9]
Dipolar aprotic solvents are known to significantly accelerate SNAr reactions with anionic nucleophiles compared to protic solvents.[9] For neutral nucleophiles like methoxyanilines, the solvent effect can be more complex. Hydrogen bonding from protic solvents can stabilize the ground state of the aniline nucleophile, potentially reducing its nucleophilicity and slowing the reaction.[10][11] Conversely, the transition state leading to the Meisenheimer complex is highly polar, and a polar solvent is necessary to stabilize it. Therefore, polar aprotic solvents often provide the best balance, solvating the transition state without deactivating the nucleophile.
Visualizing Solvent Effects on Reaction Pathways
Caption: Solvent influence on SN1 and SN2 reaction pathways.
Solvent Selection Guide for Methoxyaniline Reactions
The choice of solvent is contingent on the specific reaction type and the role of the methoxyaniline derivative.
Methoxyaniline as a Nucleophile in SNAr Reactions
When a methoxyaniline attacks an activated aryl halide, the primary consideration is to maximize its nucleophilicity while stabilizing the polar transition state.
Solvent Class
Representative Solvents
Rationale & Considerations
Polar Aprotic
DMSO, DMF, NMP, Acetonitrile
Highly Recommended. These solvents effectively stabilize the Meisenheimer complex. They do not strongly hydrogen-bond with the aniline's amino group, preserving its nucleophilicity.[9] DMSO and DMF are particularly effective.
Polar Protic
Ethanol, Methanol, Water
Use with Caution. Can decrease the reaction rate by solvating the aniline nucleophile through hydrogen bonding, thus lowering its ground-state energy and increasing the activation barrier.[10][11] However, they may be necessary for solubility reasons or if a proton source is required.
Nonpolar
Toluene, Hexane, Benzene
Generally Not Recommended. Insufficient polarity to stabilize the charged Meisenheimer intermediate, leading to very slow reaction rates. Reactant solubility is also often poor.
Ethereal
THF, Dioxane
Viable Alternative. Moderately polar and aprotic. Can be a good choice when milder conditions are required or to avoid the high boiling points of DMSO or DMF.
Methoxyaniline as a Nucleophile in SN2 Reactions
In reactions where the amino group of methoxyaniline attacks an alkyl halide, the principles of SN2 reactions apply.
Solvent Class
Representative Solvents
Rationale & Considerations
Polar Aprotic
Acetone, Acetonitrile, DMF
Optimal Choice. These solvents dissolve the methoxyaniline and the alkyl halide while not deactivating the nucleophilic amine through hydrogen bonding, leading to faster reaction rates.[4][5][6][7]
Polar Protic
Alcohols (e.g., Isopropanol)
Can be Used, but May Be Slower. Hydrogen bonding between the solvent and the amino group will reduce its nucleophilicity.[6][7][8]
Nonpolar
Toluene, Dichloromethane
Poor Choice. Typically do not provide sufficient polarity to facilitate the reaction, and solubility of starting materials can be an issue.
Workflow for Solvent Screening
Caption: A logical workflow for selecting and optimizing a solvent.
Protocol: N-Arylation of p-Methoxyaniline via SNAr
This protocol describes a representative SNAr reaction where p-methoxyaniline (p-anisidine) acts as a nucleophile.
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add p-methoxyaniline (1.23 g, 10 mmol), 1-chloro-2,4-dinitrobenzene (2.02 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
Solvent Addition: Add 40 mL of anhydrous DMSO to the flask. The choice of DMSO is based on its excellent ability to facilitate SNAr reactions by stabilizing the polar Meisenheimer intermediate without deactivating the aniline nucleophile.[9]
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring. The elevated temperature is often necessary to overcome the activation energy for SNAr reactions.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting materials and the appearance of a new, more polar product spot indicates reaction progression.
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water. A precipitate should form.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel to yield the pure N-(2,4-dinitrophenyl)-4-methoxyaniline.
Self-Validation: The progress of the reaction can be unequivocally tracked by TLC or LC-MS, confirming the consumption of starting materials and the formation of the product. The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The expected outcome is a high yield of the desired product, showcasing the efficacy of the chosen solvent.
Conclusion
The strategic selection of a solvent is a critical parameter in designing and optimizing nucleophilic substitution reactions involving methoxyaniline derivatives. A thorough understanding of the underlying reaction mechanism—SN1, SN2, or SNAr—is paramount. For the common scenario of methoxyanilines acting as nucleophiles, polar aprotic solvents like DMSO, DMF, and acetonitrile consistently provide superior results by enhancing nucleophilicity and stabilizing polar transition states. By following the guidelines and protocols outlined in this application note, researchers can significantly improve the efficiency, yield, and selectivity of their synthetic transformations, accelerating discovery and development in their respective fields.
References
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2019). Chemistry LibreTexts.[Link]
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (2006). ACS Publications - Organic Letters.[Link]
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.[Link]
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.[Link]
Characteristics of the SN1 Reaction. (2024). Chemistry LibreTexts.[Link]
Polar Protic and Polar Aprotic Solvents. Chemistry Steps.[Link]
o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024). PubChem.[Link]
Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014). Chemistry Net.[Link]
Solvent Dielectric Effects on Reaction Mechanisms. (2021). YouTube.[Link]
Solubilities of 3-Methoxy-N-phenylaniline and 3-(Methylthio)-N-phenylaniline in Five Organic Solvents (285 K to 333.75 K). (2012). Semantic Scholar.[Link]
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (2013). National Center for Biotechnology Information.[Link]
Process of preparing substituted anilines.
What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? (2017). Quora.[Link]
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of California, Irvine.[Link]
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2013). Semantic Scholar.[Link]
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (2013). ResearchGate.[Link]
Step-by-step synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline analogs
Executive Summary This application note details a robust, scalable synthetic route for 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Gefitinib) and its analogs. Unlike traditional linear...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable synthetic route for 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Gefitinib) and its analogs. Unlike traditional linear syntheses that rely on selective demethylation of quinazolinones—often leading to regioisomeric impurities—this protocol utilizes a convergent construction strategy . By installing the C6-solubilizing side chain on the benzene ring prior to quinazoline ring closure, researchers can maximize yield, minimize purification burdens, and easily swap side-chain moieties for Structure-Activity Relationship (SAR) studies.
Core Applications
Drug Discovery: Rapid generation of EGFR-TK inhibitor libraries.
Process Chemistry: Scalable production of API (Active Pharmaceutical Ingredient) with controlled impurity profiles.
Chemical Biology: Synthesis of probe molecules via modification of the solvent-exposed morpholine tail.
Strategic Retro-Analysis
To ensure high purity and adaptability, we employ the "Side-Chain First" Strategy (Route A) rather than the "Late-Stage Alkylation" (Route B).
Route A (Recommended): Alkylation of isovanillin
Ring Closure Chlorination SNAr.
Advantage:[1][2][3][4] Eliminates the need for selective protection/deprotection of the 6-OH vs 7-OMe.
Disadvantage:[3][4][5] Demethylation of 6,7-dimethoxyquinazolinone often yields a difficult-to-separate mixture of 6-OH and 7-OH isomers.
Synthetic Pathway Visualization
The following diagram illustrates the optimized workflow and critical decision points for analog generation.
Caption: Convergent synthetic workflow allowing diversity inputs at Step 1 (Side Chain) and Step 5 (Aniline).
Detailed Experimental Protocols
Step 1: Side-Chain Installation (Alkylation)
This step installs the solubilizing tail. For analogs, replace 4-(3-chloropropyl)morpholine with other amino-alkyl halides (e.g., piperidine, pyrrolidine derivatives).
Heat to 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane).
Workup: Pour into ice water (500 mL). Filter the resulting precipitate. Wash with water and dry in vacuo.
Expert Insight: Using K₂CO₃ instead of stronger bases (NaH) prevents side reactions on the aldehyde. If the product does not precipitate, extract with DCM.
Step 2: Nitration and Nitrile Formation
Conversion of the aldehyde to a nitrile is preferred over the ester route for easier cyclization later.
Chlorination: Suspend the quinazolinone (5.0 g) in POCl₃ (25 mL). Add 2-3 drops of DMF (catalyst). Reflux (105°C) for 3 hours until clear.
Evaporate POCl₃ completely under reduced pressure (azeotrope with toluene to remove traces). This yields the unstable 4-chloroquinazoline intermediate.
Coupling: Redissolve the residue in Isopropanol (IPA, 50 mL).
Add 3-chloro-4-fluoroaniline (1.1 eq).
Reflux for 2-4 hours. The product often precipitates as the HCl salt.
Isolation: Cool to RT. Filter the yellow/off-white solid. Wash with cold IPA and Et₂O.
Free Base Formation (Optional): Suspend in water/MeOH, adjust pH to 8 with NaHCO₃, extract into EtOAc, and recrystallize.
Avoided completely by using the recommended Route A.
Mechanism of SNAr Coupling
Understanding the final step is crucial for designing analogs with different electronic properties.
Caption: Nucleophilic Aromatic Substitution mechanism at the quinazoline C4 position.[4][6][7]
References & Authority
Original Patent: Barker, A. J. (AstraZeneca).[7][8][9] Quinazoline derivatives.[2][3][4][7][8][10][11][][13][14][15] WO 96/33980, 1996.[2][8][16] Link
Process Optimization: Chandregowda, V., et al. Convergent synthesis of Gefitinib.Organic Process Research & Development, 2007, 11(5), 813–816.[5] Link
Impurity Profiling: Rao, K. V., et al. Synthesis and characterization of process related impurities of gefitinib.Journal of Pharmaceutical and Biomedical Analysis, 2013. Link
Alternative Routes: Wang, J., et al. Improved synthesis of Gefitinib.[15]Synthetic Communications, 2010. Link
Disclaimer: This protocol is for research and development purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, as reagents like POCl₃ and aniline derivatives are hazardous.
Technical Support Center: Optimizing the Synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Nitroarene Reduction The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Nitroarene Reduction
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[1][2] However, the reaction pathway is complex, involving multiple intermediates such as nitroso, hydroxylamine, azoxy, and azo species.[3][4][5][6] The formation of these side products can significantly lower the yield of the desired aniline, 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline. Furthermore, the presence of other functional groups in the molecule, such as the ether and tertiary amine, requires careful selection of the reduction method to ensure high chemoselectivity.[7][8][9]
This guide will address common issues encountered during this reduction and provide practical solutions to enhance reaction efficiency and product purity.
Troubleshooting Low Yield and Impurity Formation
Low yields and the presence of impurities are common hurdles in the synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline. The following sections provide a systematic approach to diagnosing and resolving these issues.
Problem 1: Incomplete Conversion of the Starting Nitro Compound
A common reason for low yield is the incomplete consumption of the starting material, 4-[2-(Dimethylamino)ethoxy]-3-methoxy-nitrobenzene.
Potential Causes & Solutions:
Cause
Explanation
Recommended Action
Inactive Catalyst/Reagent
Catalysts like Palladium on carbon (Pd/C) can become deactivated through improper storage or handling.[3] Metal reductants (e.g., Fe, Sn) can have passivated surfaces.
Use a fresh batch of catalyst or reagent. For metal/acid reductions, ensure the metal is finely powdered to maximize surface area.[3]
Insufficient Catalyst/Reagent Loading
The stoichiometry of the reducing agent is critical to drive the reaction to completion.[3]
Increase the catalyst loading (e.g., wt% of Pd/C) or the molar equivalents of the metal reductant.[3]
Poor Solubility
The nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.[3]
Select a solvent or co-solvent system in which the starting material is fully soluble. For catalytic hydrogenations, protic co-solvents like ethanol/water can be beneficial.[3]
Some substrates require higher hydrogen pressure to achieve complete reduction.[3]
If using a Parr shaker or autoclave, increase the hydrogen pressure. For balloon hydrogenation, ensure a fresh balloon of hydrogen is used and replaced if necessary.[10]
Low Reaction Temperature
While many reductions occur at room temperature, some substrates require heating to overcome the activation energy barrier.[3]
Gradually increase the reaction temperature while monitoring for the formation of side products.[3]
Problem 2: Formation of Colored Impurities (Azo/Azoxy Compounds)
The presence of colored impurities, often yellow or orange, is a strong indicator of the formation of azo and azoxy compounds. These arise from the condensation of partially reduced intermediates like nitroso and hydroxylamine species.[4]
Potential Causes & Solutions:
Cause
Explanation
Recommended Action
Incomplete Reduction
Insufficient reducing agent or reaction time can lead to the accumulation of intermediates that then react with each other.
Increase the amount of the reducing agent and/or extend the reaction time. Monitor the reaction closely by TLC or LC-MS to ensure complete conversion to the aniline.
Localized Overheating
Exothermic reductions can lead to localized high temperatures, promoting the formation of condensation byproducts.[3]
Ensure efficient stirring and consider portion-wise addition of the reducing agent to control the exotherm. For highly exothermic reactions, external cooling may be necessary.
Non-Optimal pH (for Metal/Acid Reductions)
The acidity of the reaction medium is crucial for efficient reduction and to prevent the accumulation of intermediates.
Ensure a sufficient amount of acid is present throughout the reaction.[4]
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in the reduction of 4-[2-(Dimethylamino)ethoxy]-3-methoxy-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Which reduction method is generally preferred for a substrate like this?
A1: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is often the preferred method due to its high efficiency, clean reaction profile, and relatively mild conditions.[1][11] The catalyst can often be recovered and reused. Transfer hydrogenation, using a hydrogen donor like formic acid or hydrazine, is also an excellent and often safer alternative to using hydrogen gas.[12][13][14] Metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl) are robust and cost-effective but can require a more demanding workup to remove metal salts.[2][15]
Q2: My reaction is very slow. What can I do to speed it up?
A2: For catalytic hydrogenations, ensure your catalyst is active and that there are no catalyst poisons present in your starting material or solvent. Increasing the temperature, hydrogen pressure, and catalyst loading can all increase the reaction rate.[3] For metal/acid reductions, increasing the temperature and ensuring the metal has a high surface area will accelerate the reaction.[3]
Q3: I am concerned about the safety of catalytic hydrogenation. What are the key safety precautions?
A3: Catalytic hydrogenation involves flammable solvents, a pyrophoric catalyst (especially after use), and flammable hydrogen gas, posing a significant fire and explosion risk.[10][16] Key safety precautions include:
Performing the reaction in a well-ventilated fume hood.[17][18]
Ensuring all glassware is free of cracks and defects.[16]
Properly purging the reaction vessel with an inert gas (e.g., nitrogen) before and after introducing hydrogen.[10][19]
Never allowing the catalyst to become dry, especially after the reaction, as it can ignite in air.[16][19] It should be filtered and immediately wetted with water for disposal.[10]
Q4: How do I effectively purify the final product, 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline?
A4: The basic nature of the dimethylamino group can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica.[20] Here are some strategies:
Aqueous Workup: After the reaction, a standard aqueous workup is necessary. If an acid was used in the reduction, the product will be in its protonated form in the aqueous layer. Basification with a base like sodium hydroxide or sodium carbonate will generate the free amine, which can then be extracted into an organic solvent.[15]
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[21]
Modified Column Chromatography: If chromatography is necessary, consider using a basic stationary phase like alumina or deactivating the silica gel by adding a small amount of a competing amine (e.g., triethylamine) to the eluent.[20] Reversed-phase chromatography with a mobile phase buffered at a higher pH can also be effective.[20]
Diagram: General Mechanism of Catalytic Hydrogenation of a Nitroarene
Caption: A simplified representation of the stepwise reduction of a nitroarene on a heterogeneous catalyst surface.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general guideline and may require optimization for specific scales and equipment.
In a flask suitable for hydrogenation, dissolve the nitroarene (1.0 eq) in methanol or ethanol.[22]
Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution under a nitrogen atmosphere.
Seal the reaction vessel and purge the system by evacuating and backfilling with nitrogen three times.[10]
Evacuate the vessel one last time and introduce hydrogen gas (typically via a balloon or from a pressurized source).[10]
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
Upon completion, purge the system again with nitrogen to remove all hydrogen.[10][19]
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst on the Celite® pad to dry out as it may ignite. Wash the pad with the reaction solvent.[10][22]
Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline, which can be purified as needed.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is a common laboratory-scale procedure that avoids the use of hydrogen gas.
To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[3]
Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).[3]
Cool the reaction mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
Extract the aqueous slurry multiple times with an organic solvent like ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified.
References
Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1(2), 210–221. [Link]
Process for the purification of aromatic amines.
HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. [Link]
Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate. [Link]
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Sci-Hub. [Link]
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
Hydrogenation Reactions. University of Pittsburgh Safety Manual. [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Institutes of Health. [Link]
Hydrogenation of nitrobenzene a Catalytic performance for the... ResearchGate. [Link]
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]
Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. [Link]
Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. National Institutes of Health. [Link]
(PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Nature. [Link]
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. PubMed Central. [Link]
Aromatic Side Chain Reduction: Nitro. College of Saint Benedict & Saint John's University. [Link]
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. RSC Publishing. [Link]
Possible reduction mechanism of nitroarenes with hydrazine. ResearchGate. [Link]
Mechanism of Nitroarenes Reduction. ResearchGate. [Link]
Substitution effects of reduction of nitrobenzene. (A) Conversion from... ResearchGate. [Link]
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. [Link]
Process for the purification of amines.
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]
Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
Technical Support Center: Gefitinib Intermediate Purification & Impurity Control
Introduction: The Purity Mandate Welcome to the Advanced Synthesis Support Center. In the synthesis of Gefitinib (Iressa®), the purity of the quinazoline core prior to the final aniline coupling is the single greatest de...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Purity Mandate
Welcome to the Advanced Synthesis Support Center. In the synthesis of Gefitinib (Iressa®), the purity of the quinazoline core prior to the final aniline coupling is the single greatest determinant of API (Active Pharmaceutical Ingredient) quality.[1]
This guide focuses on the two most critical stages where impurities compromise the batch:
The "Chloro-Core" Intermediate: 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.[2][3]
The Final Coupling: Reaction with 3-chloro-4-fluoroaniline.
Our protocols prioritize process-induced purification —using reaction thermodynamics and solubility differentials to reject impurities without resorting to non-scalable column chromatography.
Incorrect methylation/demethylation sequence earlier in the synthesis.
Troubleshooting Guide: Purification Protocol
Q: My HPLC shows a persistent peak at RRT ~0.8 relative to the Chloro-intermediate. What is it?A: This is likely the Hydrolysis Impurity (Quinazolinone) .[1] It forms if the workup is too acidic or aqueous exposure is prolonged.
Corrective Protocol (Non-Chromatographic):
The Chloro-intermediate is soluble in ethyl acetate, while the Hydrolysis impurity is significantly less soluble in cold ethyl acetate.
Dissolution: Dissolve the crude yellow solid in Ethyl Acetate (10 volumes) at reflux (75°C).
Hot Filtration: If undissolved solids remain at reflux, filter immediately.[1] These are likely inorganic salts or polymerized byproducts.
Controlled Cooling: Cool the filtrate slowly to 0-5°C over 2 hours. Rapid cooling traps impurities.
Wash: Filter the crystals and wash with chilled n-Heptane . Do not wash with water.
Drying: Vacuum dry at <40°C. High heat can induce autocatalytic decomposition.
Expert Insight: If the Des-morpholino impurity is present (>0.5%), ethyl acetate recrystallization is insufficient. You must re-process the batch with excess morpholine in DMF before chlorination, as the chloro-group prevents further nucleophilic substitution.
Module 2: Final Coupling & API Polishing
Reaction: Chloro-Core + 3-chloro-4-fluoroaniline
Gefitinib
Critical Impurity Profile
Impurity Type
Chemical Identity
Origin/Causality
Aniline Impurity
3-chloro-4-fluoroaniline (Starting Material)
Excess reagent used to drive reaction to completion.[3][4][5][6][7]
Critical Failure Mode. Occurs if free morpholinopropyl chloride is present during coupling.
N-Oxide
Gefitinib N-oxide
Oxidation during workup (rare, unless peroxides are present in solvents).
Troubleshooting Guide: The "Gold Standard" Purification
Q: I have unreacted aniline (5%) in my crude Gefitinib. Recrystallization isn't removing it.A: Anilines are "sticky" in organic recrystallizations due to pi-stacking. You must use an Acid-Base Chemical Purity Swing before recrystallization.
Step-by-Step Protocol:
Acid Extraction (The Purge):
Dissolve crude Gefitinib in Ethyl Acetate .
Add 1N HCl (aq).[1] Gefitinib protonates and moves to the aqueous layer.
The Trick: The unreacted 3-chloro-4-fluoroaniline is weakly basic but much more lipophilic than the protonated Gefitinib. Wash the aqueous layer 3x with Ethyl Acetate. The aniline stays in the organic layer; Gefitinib stays in the water.
Base Precipitation:
Adjust the aqueous phase pH to 8-9 using 20% Na₂CO₃ .
Gefitinib will precipitate as a free base. Filter this solid.[4][7]
Why this works: Toluene solvates the lipophilic impurities (dimers), while Methanol ensures the polar Gefitinib stays in solution long enough to form an ordered crystal lattice, rejecting the impurities.
Visualizing the Purification Logic
The following diagram illustrates the "Impurity Fate Mapping"—showing exactly where each impurity is rejected in the process.
Figure 1: Impurity Fate Mapping during the Acid-Base-Recrystallization workflow.[5]
FAQs: Rapid Response
Q: Can I use Isopropanol (IPA) instead of Toluene/Methanol?A: Yes, IPA is a viable alternative for the final crystallization (Class 3 solvent, safer).[1] However, IPA is less effective at removing the N-alkylated impurity . If your upstream process controls alkylation well, IPA is acceptable.[1] If not, stick to Toluene/Methanol.[1]
Q: My final product is colored (pink/brown) instead of off-white.A: This indicates oxidation of the aniline residue.
Fix: Reprocess with an activated carbon wash (Step 3 in Module 2).[1] Ensure the carbon is "Acid Washed" grade to prevent metal leaching.
Q: The yield of the Chloro-intermediate is low (<60%).A: You likely hydrolyzed it during the quench.
Fix: When quenching the chlorination reaction (POCl₃), pour the reaction mixture into the ice/water, not water into the reaction. Maintain temperature <10°C. The exothermic hydrolysis of POCl₃ generates heat that destroys the product if not controlled.
References
Preparation of Gefitinib and Intermediates.
Source: Google Patents (CN103739558B)
Context: Defines the critical recrystallization parameters for removing regioisomeric impurities.
Separation and Estimation of Process-Related Impurities of Gefitinib.
Source: Journal of Chromatographic Science
Context: Identifies the specific retention times and structures of the N-alkylated and oxidative impurities.
Process for the Preparation of Gefitinib.
Source: Google Patents (US8350029B2)
Context: Describes the "Gold Standard" Toluene/Methanol purification system to avoid column chromatography.
Technical Support Center: Recrystallization of 3-methoxy-4-(2-dimethylaminoethoxy)aniline
This guide serves as a specialized technical support resource for the purification of 3-methoxy-4-(2-dimethylaminoethoxy)aniline (often referred to as the "Gefitinib Aniline Intermediate"). The content is structured for...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for the purification of 3-methoxy-4-(2-dimethylaminoethoxy)aniline (often referred to as the "Gefitinib Aniline Intermediate").
The content is structured for organic chemists and process engineers encountering difficulties with purity, yield, or physical form (oiling out) during scale-up or research synthesis.
Case Reference: GEF-INT-01 Purification
Molecule Type: Electron-rich Aniline / Basic Ether
Primary Challenge: High susceptibility to oxidation; tendency to "oil out" due to the flexible amino-alkoxy chain.
Part 1: Solvent System Optimization Matrix
The choice of solvent for this molecule is dictated by its dual nature: the lipophilic anisole core and the basic, polar dimethylamino tail.
Recommended Solvent Systems
System Type
Solvent Composition
Mechanism
Application Context
Primary (High Yield)
Toluene / Heptane (1:3 ratio)
Anti-solvent precipitation
Best for removing non-polar impurities and improving physical form (crystalline vs. amorphous).
Secondary (High Purity)
Isopropanol (IPA)
Cooling crystallization
Effective for removing oxidized byproducts (colored impurities) which remain soluble in cold IPA.
Alternative (Salt Form)
Ethanol / HCl
Salt formation (Dihydrochloride)
Critical Workaround: If the free base persists as an oil, convert to the HCl salt for robust crystallization.
Technical Insight: Why these solvents?
Toluene: Provides excellent solubility for the aromatic core at elevated temperatures (
) but poor solubility at lower temperatures, driving crystallization.
Heptane: Acts as an anti-solvent to force the flexible amino-ether chain out of solution without precipitating polar impurities (salts).
Avoid: Chlorinated solvents (DCM/Chloroform) for crystallization; the solubility is too high, leading to significant yield loss in the mother liquor.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: This is the most common failure mode for amino-alkoxy anilines. It occurs when the solution enters the "metastable zone" too quickly or the melting point of the solvated solid is lower than the process temperature.
Corrective Protocol:
Temperature Control: Re-heat the mixture until the oil dissolves completely.
Seeding: Cool the solution very slowly to
. Add seed crystals (0.1 wt%) of pure material.
Agitation: Increase stirring speed to prevent oil droplets from coalescing.
Anti-solvent Dosing: If using Toluene/Heptane, add the Heptane dropwise after seeding, not before.
Issue 2: "The crystals are turning brown/purple during filtration."
Diagnosis: Rapid oxidation of the electron-rich aniline group. This molecule is highly sensitive to air, especially when wet with solvent.
Corrective Protocol:
Degassing: All solvents must be degassed (sparged with Nitrogen/Argon) for 15 minutes prior to use.
Antioxidant Wash: Wash the filter cake with a 5% aqueous solution of Sodium Dithionite (
) or include it in the initial dissolution step to reduce colored quinone impurities.
Inert Atmosphere: Perform filtration under a nitrogen blanket or in a glovebox if possible.
Issue 3: "Yield is low (<60%) despite cooling to
."
Diagnosis: The basic dimethylamino group increases solubility in polar organic solvents (like alcohols).
Corrective Protocol:
pH Adjustment: Ensure the solution is basic. Trace acids can protonate the amine, keeping it in solution. Wash the organic layer with dilute
before attempting recrystallization.
Switch to Non-Polar: Transition from IPA to the Toluene/Heptane system to leverage the lower solubility of the free base in hydrocarbons.
Dissolution: Charge 10 g of crude solid and 30 mL of Toluene into a flask. Heat to
under .
Clarification (Optional): If insoluble particles exist, filter hot through a Celite pad. If the solution is dark, treat with activated charcoal (5 wt%) for 15 mins, then filter.
Nucleation: Cool the filtrate slowly to
. If no crystals form, add seed crystals.
Anti-Solvent Addition: Add 90 mL of Heptane dropwise over 1 hour, maintaining temperature at
.
Crystallization: Cool the slurry to
over 2 hours. Hold for 1 hour.
Isolation: Filter the white-to-off-white solid. Wash with cold Heptane (
).
Drying: Dry under vacuum at
for 6 hours.
Part 4: Process Logic Visualization
Diagram 1: Recrystallization Workflow & Decision Tree
This diagram illustrates the critical decision points to avoid oiling out and oxidation.
Caption: Logic flow for managing oxidation (Charcoal step) and physical form issues (Oiling out loop).
Diagram 2: Salt Formation Strategy (The "Nuclear Option")
If the free base cannot be purified due to persistent oiling, this pathway converts the molecule to a stable salt.
Caption: Alternative purification route via HCl salt formation to bypass oiling issues.
Part 5: References
Preparation of Gefitinib. US Patent 8,350,029 B2. Describes the synthetic route and purification of quinazoline intermediates, establishing the baseline for aniline precursor handling.
Process for the preparation of Gefitinib. WO Patent 2005/023761. Details the specific reduction of the nitro-precursor and subsequent isolation of the aniline intermediate, emphasizing the need to control isomeric impurities.
Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). General reference for the purification of aromatic amines and the handling of oxidation-sensitive anilines.
Synthesis of Gefitinib Intermediate. BenchChem Technical Note. Highlights the solubility profile of amino-alkoxy anilines and the use of alcohol/hydrocarbon mixtures.[2][3]
Appearance: Pale yellow to light brown solid/oil (Free Base) | Off-white solid (HCl Salt).
Critical Alert: If the material has turned dark brown, purple, or black , significant oxidative degradation has occurred. Do not use for GMP synthesis without re-purification.
Quick Diagnostic Table:
Symptom
Probable Cause
Immediate Action
Darkening (Brown/Black)
Oxidation of the aniline moiety (formation of quinone imines/azo species).
Purify via recrystallization or column chromatography immediately. Store under Argon.
Insoluble in Water
Incorrect pH; compound is lipophilic in free base form.
Acidify to pH < 4 using 1M HCl or dissolve in DMSO/Methanol first.
Sticky/Gummy Solid
Hygroscopic moisture absorption (common in HCl salts) or partial melting.
Dry under high vacuum (0.1 mbar) at RT for 4-6 hours. Store in a desiccator.
LC-MS Impurity (+16 Da)
N-Oxidation of the dimethylamino or aniline group.
Use fresh reducing agents during downstream coupling; avoid peroxides in solvents (e.g., THF).
Part 2: Deep Dive – Stability & Degradation Mechanisms
Expert Insight:
As a Senior Application Scientist, I often see researchers mishandle this intermediate because they underestimate the electron-donating power of the 3-methoxy and 4-alkoxy groups. These groups significantly increase the electron density on the aniline ring, making it hyper-susceptible to radical oxidation and electrophilic attack.
The Degradation Cascade:
The primary instability arises from the single-electron oxidation of the aniline nitrogen, leading to a radical cation. This species rapidly couples to form azo dimers or hydrolyzes to quinone imines, which are responsible for the characteristic "tar" color.
Mechanism Visualization:
Figure 1: The electron-rich nature of the aniline ring facilitates rapid oxidation upon exposure to air or peroxides, leading to colored impurities.[1][2][3]
Part 3: Troubleshooting Protocols
Protocol A: Restoring Oxidized Material (Re-purification)
Use this protocol if your material has darkened but retains >85% purity by HPLC.
Dissolution: Dissolve the crude dark solid in a minimal amount of Dichloromethane (DCM) containing 1% Triethylamine (to keep it basic).
Adsorption: Add activated charcoal (10% w/w relative to substrate).
Filtration: Stir for 30 minutes under Nitrogen, then filter through a Celite pad.
Precipitation: Concentrate the filtrate and add cold Hexanes or Diethyl Ether to precipitate the purified off-white solid.
Validation: Check color (should be pale yellow) and LC-MS (purity >98%).
Protocol B: Solubilization for Biological Assays
Use this protocol to prepare stable stock solutions for in vitro testing.
Challenge: The free base is hydrophobic, while the salt is acidic.
Solution: A buffered solvent system.
Step
Action
Technical Rationale
1
Weigh 10 mg of compound.
Precision required for mM concentration.
2
Add 1 mL DMSO (Dimethyl Sulfoxide) .
Universal solvent; stabilizes the dipole.
3
Vortex for 30 seconds.
Ensure complete dissolution (Solution A).
4
Dilute Solution A into media (1:1000).
Final DMSO concentration < 0.1% to avoid cytotoxicity.
5
CRITICAL: Use within 4 hours.
Aniline solutions in DMSO oxidize over time; do not freeze-thaw.
Part 4: Storage & Handling Best Practices
To maintain the integrity of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline, you must treat it as a "Living Reagent" —it reacts with its environment.
1. The "Argon Blanket" Rule:
Always backfill storage vials with Argon or Nitrogen after every use. Oxygen is the primary enemy.
2. Solvent Exclusion:
Never store the compound in solution for long periods (>24 hours), especially in chlorinated solvents (DCM, Chloroform), which can become acidic over time and accelerate degradation.
3. Peroxide Scavenging:
If using ether or THF for reactions, test for peroxides first. The electron-rich aniline will scavenge peroxides before your intended reaction does, creating N-oxide impurities (M+16).
Workflow for Handling:
Figure 2: Decision tree for assessing and handling incoming material to prevent degradation.
Part 5: Frequently Asked Questions (FAQ)
Q1: Why does my LC-MS show a peak at M+16 (Mass 226.27)?A: This is the N-oxide impurity. It typically forms if the compound was dissolved in uninhibited THF or exposed to air in solution for too long. To prevent this, add a radical inhibitor like BHT to your solvent or use fresh, peroxide-free solvents.
Q2: Can I convert the free base to the HCl salt for better stability?A: Yes, and this is highly recommended for long-term storage. Dissolve the free base in diethyl ether and add 4M HCl in Dioxane dropwise. The white precipitate (HCl salt) is significantly more resistant to oxidation than the oily free base.
Q3: The compound is stuck to the glass vial. How do I recover it?A: The free base is an oil/low-melting solid that adheres to glass. Do not scrape it (static/loss). Instead, dissolve it directly in the reaction solvent inside the vial and transfer the solution quantitatively.
References
PubChem. (2025).[4] Compound Summary: 4-[2-(Dimethylamino)ethoxy]aniline (Related Structure).[1][5][6] National Library of Medicine. [Link]
Accela Chem. (2024).[1] Product Detail: 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline.[6][7] Accela ChemBio Inc. [Link]
LibreTexts Chemistry. (2025).[1] Basicity and Reactivity of Arylamines.[Link][1][8]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Controlling Regio-Selectivity in Alkoxy-Substituted Anilines
Triage: Diagnostic & Strategy Selection
Welcome to the Technical Support Center. You are likely here because the electron-donating power of your alkoxy group is creating an inseparable mixture of ortho/para isomers, or you are struggling to force a meta substitution against natural electronics.
Before proceeding to a specific protocol, use this decision matrix to select the correct synthetic pathway.
Figure 1: Strategic decision tree for selecting the synthetic route based on the desired regio-isomer.
Module 1: The "Para" & "Ortho" Challenge (EAS Route)
Issue: "I am nitrating anisole (or phenetole) and getting a 60:40 mixture of para:ortho isomers that are impossible to separate by column chromatography."
Root Cause: The alkoxy group is a strong ortho/para director.
Ortho-attack: Favored statistically (2 sites vs 1) and sometimes by coordination of the electrophile to the oxygen lone pair.
Para-attack: Favored sterically.
Solution A: Enhancing Para-Selectivity (The "Claycop" Method)
To maximize the para isomer, we must increase steric hindrance and suppress ortho coordination. We utilize Claycop (Copper(II) nitrate supported on Montmorillonite K-10).[1] The bulky solid support physically blocks the ortho approach.
Protocol: Para-Selective Nitration of Alkoxybenzenes
If you specifically need the ortho isomer, you must exploit the "ortho effect" where the electrophile coordinates to the alkoxy oxygen.
Protocol:
Use Acetyl Nitrate generated in situ. The intermediate coordinates with the ether oxygen, delivering the nitro group to the adjacent carbon.
Warning: Acetyl nitrate is explosive if overheated. Keep strictly below 20°C.
Solvent: Acetic Anhydride (acts as solvent and reagent).
Module 2: The "Meta" Problem (Indirect Synthesis)
Issue: "I cannot synthesize meta-anisidine via nitration because the methoxy group directs ortho/para."
Root Cause: You are fighting fundamental electronic resonance. You cannot force an electrophile to the meta position of an electron-rich ring with high yield.
Solution:Retrosynthetic Inversion.
Do not nitrate the alkoxybenzene. Instead, O-alkylate a meta-nitrophenol. The nitro group (meta-director) is already in place before you add the alkyl group.
Figure 2: The "Meta-Bypass" workflow. By starting with the nitro group already in the meta position, we bypass the directing group conflict [2].
Protocol: Preparation of m-Anisidine from m-Nitrophenol
O-Alkylation:
Dissolve m-nitrophenol (1 eq) in Acetone/DMF (3:1).
Add
(2 eq) and Methyl Iodide (1.2 eq).
Reflux 4 hours. The base deprotonates the phenol; the phenoxide attacks the alkyl halide.
Issue: "I am trying to couple an alkoxy-aryl halide with an amine, but the reaction stalls or dehalogenates."
Root Cause: Electron-rich aryl halides (like chloroanisoles) are difficult substrates for Oxidative Addition (the first step of the catalytic cycle) because the C-X bond is strengthened by the alkoxy resonance.
Solution: Ligand Selection is critical.[2] You need a ligand that is electron-rich (to facilitate oxidative addition) and bulky (to facilitate reductive elimination).
Recommended Ligand System: BrettPhos or tBuXPhos
These dialkylbiaryl phosphine ligands are engineered specifically for this balance.
BrettPhos prevents formation of stable Pd-amine complexes that arrest the cycle [3].
Base
or NaOtBu
Weak bases () for sensitive functional groups; Strong bases (NaOtBu) for speed.
Solvent
Dioxane or Toluene
High boiling point required for activation energy.
Troubleshooting the Catalytic Cycle:
If starting material remains: Oxidative addition failed. Switch to a more electron-rich ligand (e.g., from XPhos to BrettPhos) or change halide (Cl -> Br -> I).
If "reduced" product (Ar-H) forms:
-hydride elimination is competing. Ensure your solvent is dry and degassed.
Module 4: Chemoselectivity (Aminophenols)
Issue: "I have an aminophenol and I want to make the alkoxy-aniline, but the alkyl halide is attacking the Nitrogen instead of the Oxygen."
Root Cause: Nitrogen is generally more nucleophilic than Oxygen.
Solution:Selective Protection or pH Control.
Method A: The Benzaldehyde Shield (High Purity)
Protect: React aminophenol with benzaldehyde
forms Imine (Schiff base). The Nitrogen is now locked.
Alkylate: Add Base (
) and Alkyl Halide. Only the Oxygen is available to react.
Hydrolyze: Treat with dilute aqueous HCl. The imine falls off, restoring the amine.
Method B: The "Soft/Hard" Modulation (Quick Method)
Using
in Acetone is often sufficient to favor O-alkylation over N-alkylation for sterically hindered amines, but Method A is the gold standard for regiocontrol [4].
References
Gigante, B., et al. "Mild and Selective Nitration by Claycop."[3] Journal of Organic Chemistry, vol. 60, no. 11, 1995, pp. 3445-3447. Link
Preparation of m-Anisidine. Organic Syntheses, Coll. Vol. 1, p. 12 (1941); Vol. 9, p. 12 (1929). Link (Verified via search 1.1)
Maitre, S., et al. "Buchwald-Hartwig Amination: Ligand Selection." Catalysis Science & Technology, 2011. Link (Context grounded in search 1.5/1.9)
Wang, R., & Xu, J. "Selective alkylation of aminophenols."[4] Arkivoc, 2010 (ix), pp. 293-299.[5] Link (Verified via search 1.2)
Technical Support Center: Strategies for Reducing Residual Solvent Levels in Pharmaceutical Grade Gefitinib Intermediates
Welcome to the technical support center for the purification of Gefitinib intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and manufa...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Gefitinib intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and manufacturing of Gefitinib. Residual solvents are a critical quality attribute that must be controlled to ensure the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and practical protocols to address common challenges in reducing residual solvent levels to within regulatory specifications.
Frequently Asked Questions (FAQs): The Fundamentals of Residual Solvent Control
Q1: What exactly are residual solvents, and why are they a critical concern for Gefitinib intermediates?
Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or its intermediates that are not completely removed by practical manufacturing techniques.[1][3] In the context of Gefitinib, a potent EGFR inhibitor, controlling these solvents is paramount for several reasons:
Patient Safety: Many solvents are toxic at certain levels of exposure. Regulatory bodies like the International Council for Harmonisation (ICH) establish strict limits based on toxicological data to protect patients.[4][5]
API Stability and Performance: The presence of residual solvents can affect the crystal structure (polymorphism) of the Gefitinib API, which in turn can influence its solubility, dissolution rate, bioavailability, and stability.[6]
Process Consistency: High and variable levels of residual solvents in an intermediate can negatively impact the yield, purity, and reaction kinetics of subsequent synthetic steps.
Q2: What are the regulatory limits I need to meet for common solvents?
The globally accepted standard is the ICH Q3C guideline, which classifies solvents based on their toxicity risk.[5][7]
Class 1 Solvents: These are to be avoided. They are known or strongly suspected human carcinogens and environmental hazards.[7] Examples include Benzene and Carbon tetrachloride.[7]
Class 2 Solvents: These should be limited due to their inherent toxicity.[7] Their limits are calculated based on the Permitted Daily Exposure (PDE).
Class 3 Solvents: These have low toxic potential and are considered less of a risk.[7] A general limit of 5,000 ppm is typically acceptable without justification.[7]
The table below summarizes the ICH Q3C limits for common Class 2 and Class 3 solvents that may be encountered in Gefitinib synthesis.
Given that Gefitinib itself has poor aqueous solubility but is soluble in organic solvents like DMSO, DMF, and to a lesser extent, ethanol and methanol, these solvents are frequently part of its synthesis and purification.[13][14][15][16][17][18]
Q4: How are residual solvents officially measured?
The standard and regulatory-accepted method is Static Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[6][19][20][21] This technique is ideal because it is specific, capable of quantifying individual solvents, and avoids contaminating the instrument by not directly injecting the API solution.[6][21] The USP <467> provides detailed procedures for this analysis.[19][20]
Troubleshooting Guides: From Problem to Solution
This section addresses specific, common issues encountered during the removal of residual solvents from Gefitinib intermediates. Each answer explains the scientific rationale behind the problem and provides actionable protocols.
Scenario 1: Stubborn High-Boiling Point Solvents
Q: My Gefitinib intermediate, post-filtration and initial drying, consistently shows Toluene levels exceeding the 890 ppm limit. Prolonged vacuum drying at 50°C isn't working. What is the root cause and what is my next step?
Expert Analysis (Causality):
High-boiling point solvents like Toluene (Boiling Point: ~111°C) have low vapor pressure, meaning they require significant energy input to evaporate. There are two primary reasons for your observation:
Insufficient Driving Force: The drying temperature may be too low, or the vacuum may not be deep enough to efficiently remove the solvent. Simply extending the drying time under suboptimal conditions yields diminishing returns.
Solvent Entrapment: The solvent can become physically trapped within the crystal lattice or in agglomerates of the solid material. In this state, it is not readily accessible to the surface for removal by vacuum alone.
Troubleshooting Protocol & Workflow:
Your goal is to increase the efficiency of solvent removal. This can be achieved by optimizing drying conditions or by physically displacing the trapped solvent.
Option A: Optimized Vacuum Drying with Nitrogen Sweep
This method enhances the driving force for evaporation. Lowering the chamber pressure reduces the solvent's boiling point, while the elevated temperature provides the necessary energy (latent heat of vaporization).[22][23][24][25] The intermittent nitrogen sweep helps to disrupt the static boundary layer of solvent vapor above the product bed, carrying it away towards the vacuum pump.
Step 1: Temperature Selection: Carefully determine the thermal stability of your Gefitinib intermediate using a technique like Differential Scanning Calorimetry (DSC).[26] Select a drying temperature that is safely below any degradation onset but high enough to be effective (e.g., 60-70°C, if stable).
Step 2: Loading: Spread the intermediate powder thinly and evenly on trays in the vacuum oven to maximize the surface area.
Step 3: Evacuation: Reduce the pressure in the oven to the lowest achievable level (e.g., <10 mbar).
Step 4: Heating & Soaking: Once the vacuum is stable, apply heat and hold for 4-6 hours.
Step 5: Nitrogen Sweep: Break the vacuum by slowly introducing dry nitrogen until the pressure reaches near-atmospheric levels.
Step 6: Re-Evacuation: Evacuate the oven again to the lowest pressure. The nitrogen, now saturated with solvent vapor, will be removed.
Step 8: Final Drying: Hold under deep vacuum and heat for a final 8-12 hours, or until a constant weight is achieved.
Step 9: Analysis: Submit a sample for HS-GC analysis to confirm Toluene levels are within the specification.
Decision-Making Flowchart for Recrystallization.
References
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
European Medicines Agency. (2019). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Pharma Specialists. (2022). Impurities: Guideline for Residual Solvents | ICH Q3C (R8). [Link]
LCGC International. A Generic Headspace GC Method for Residual Solvents in Pharmaceutical. [Link]
Royal Society of Chemistry. Case Studies Underpinned by the Considered Use of Solvents. [Link]
Separation Science. Headspace GC method for residual solvents analysis in pharmaceutical products. [Link]
LabRulez LCMS. Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. [Link]
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
LCGC International. Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
ResearchGate. Solubility determination and three dimensional Hansen solubility parameters of gefitinib in different organic solvents: Experimental and computational approaches. [Link]
International Journal of Pharmaceutical Research. A Brief Review on Recrystallization of Clinically Important Drugs. [Link]
Eurofins BioPharma Product Testing. (2019). Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467. [Link]
ResearchGate. Single crystal analyses of gefitinib and gefitinib Intermediate 1 from a mixture of crystals. [Link]
Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
1H NMR and 13C NMR spectral analysis of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline (CAS 62345-76-0). It is designed for analytical chemists and process engineers involv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline (CAS 62345-76-0). It is designed for analytical chemists and process engineers involved in the synthesis of tyrosine kinase inhibitors (TKIs), where this molecule serves as a critical "left-hand" building block for pharmacophores targeting EGFR and VEGFR.
A Comparative Analytical Guide for Drug Development
Part 1: Executive Technical Overview
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline is a trisubstituted benzene derivative characterized by an electron-rich aniline core, a methoxy group at the 3-position, and a solubilizing dimethylaminoethoxy side chain at the 4-position.
Accurate characterization of this intermediate is pivotal because:
Regioisomerism Risks: The alkylation step used to install the side chain can produce regioisomers (alkylation at the aniline nitrogen vs. the phenol oxygen) if not controlled.
Reaction Monitoring: The reduction of the nitro-precursor to the aniline must be quantitative to prevent catalyst poisoning in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig).
This guide compares the target molecule against its Nitro-precursor (process impurity) and evaluates Solvent Systems to define the optimal release testing protocol.
Part 2: Comparative Analysis – Solvent Selection & Signal Resolution
The choice of solvent fundamentally alters the visibility of the labile amine protons and the resolution of the aliphatic side chain.
Comparison A: DMSO-d₆ vs. CDCl₃
Feature
DMSO-d₆ (Recommended)
CDCl₃ (Alternative)
Scientific Rationale
-NH₂ Signal
Sharp/Broad Singlet (~4.5 ppm)
Often Invisible / Broad
DMSO acts as a hydrogen bond acceptor, slowing the exchange rate of the amine protons, making them distinct and integrable.
Water Peak
3.33 ppm
1.56 ppm
In DMSO, the water peak can overlap with the methoxy signal if the sample is "wet". Dry DMSO is critical.
Solubility
Excellent
Good
The polar side chain (tertiary amine) ensures good solubility in both, but the salt forms (HCl) require DMSO or D₂O.
Resolution
High
High
CDCl₃ provides slightly better separation of the aliphatic triplets due to lower viscosity.
Expert Recommendation: Use DMSO-d₆ for structural characterization to confirm the integrity of the primary amine (–NH₂). Use CDCl₃ only if the sample contains high water content that obscures the methoxy region.
Part 3: Detailed Spectral Assignments (1H & 13C)
The following data represents the Standard Reference Spectrum for the free base in DMSO-d₆ at 400 MHz.
1H NMR Assignment Table
Position
Shift (δ ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment Logic
Ar-H (2)
6.28
Doublet (d)
1H
J = 2.5
Shielded. Ortho to both -NH₂ and -OCH₃. The most upfield aromatic proton.
Ar-H (6)
6.09
Doublet of Doublets (dd)
1H
J = 8.5, 2.5
Shielded. Ortho to -NH₂, Para to -OCH₃. Distinct splitting pattern.
Ar-H (5)
6.65
Doublet (d)
1H
J = 8.5
Less Shielded. Ortho to the ether side chain, Meta to -NH₂.
-NH₂
4.60
Broad Singlet (br s)
2H
—
Exchangeable. Confirms reduction of nitro group. Disappears with D₂O shake.
O-CH₂-
3.92
Triplet (t)
2H
J = 6.0
Deshielded by oxygen. Characteristic of the ethoxy bridge.
-OCH₃
3.68
Singlet (s)
3H
—
Classic methoxy singlet.
-CH₂-N
2.55
Triplet (t)
2H
J = 6.0
Adjacent to amine nitrogen.
-N(CH₃)₂
2.18
Singlet (s)
6H
—
The dimethylamine "anchor" signal. Very intense singlet.
13C NMR Highlights (100 MHz, DMSO-d₆)
Aromatic Carbons:
C-1 (C-NH₂): ~143 ppm (Quaternary, deshielded by N).
C-3 (C-OMe): ~149 ppm (Quaternary, deshielded by O).
C-4 (C-O-R): ~140 ppm (Quaternary, deshielded by O).
C-2, C-5, C-6: Methine carbons in the range of 100–115 ppm. C-2 is typically the most shielded (~101 ppm).
Part 4: Process Control – Nitro Precursor vs. Aniline Product
In a manufacturing context, the most critical analysis is verifying the complete reduction of the nitro precursor (4-[2-(dimethylamino)ethoxy]-3-methoxynitrobenzene ).
Spectral Evolution Comparison
Feature
Precursor (Nitro)
Product (Aniline)
Diagnostic Value
Aromatic Region
Deshielded (7.0 – 7.8 ppm)
Shielded (6.0 – 6.7 ppm)
The nitro group is strongly electron-withdrawing, pushing protons downfield. The amine is electron-donating, pushing protons upfield.
Amine Proton
Absent
Present (~4.6 ppm)
Appearance of the broad singlet at 4.6 ppm is the primary confirmation of synthesis.
Side Chain
Similar shifts
Similar shifts
The side chain is distant from the reaction center and remains largely unchanged.
Self-Validating Protocol:
If the aromatic region shows small doublets around 7.6 ppm , the reduction is incomplete. A pure product must show a "clean" baseline in the 7.0–8.0 ppm region.
Part 5: Visualization of Analytical Workflow
The following diagram illustrates the decision logic for characterizing this molecule, distinguishing it from common impurities (Nitro precursor) and salt forms.
Caption: Logical workflow for confirming identity and purity of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline via 1H NMR.
Part 6: Experimental Protocol
Standard Operating Procedure (SOP) for Release Testing
Sample Preparation:
Weigh 10-15 mg of the target compound into a clean vial.
Add 0.6 mL of DMSO-d₆ (99.9% D, containing 0.03% TMS).
Note: Ensure the DMSO is from a fresh ampoule to minimize water peak interference at 3.33 ppm.
Vortex until fully dissolved. If the sample is the HCl salt, slight warming (40°C) may be required.
Number of Scans (NS): 16 (Sufficient for >10 mg sample).
Spectral Width: -2 to 14 ppm.
Temperature: 298 K (25°C).
Data Processing:
Phasing: Apply automatic phasing followed by manual correction for the baseline.
Referencing: Calibrate the TMS peak to 0.00 ppm (or the residual DMSO pentet center to 2.50 ppm ).
Integration: Normalize the dimethylamine singlet (2.18 ppm) to 6.00 . This calibrates the stoichiometry of the rest of the molecule.
Part 7: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484655, 4-[2-(Dimethylamino)ethoxy]aniline. Retrieved from [Link]
Note: While the exact CAS 62345-76-0 (the 3-methoxy derivative) is a specific analog, the spectral principles are derived from the core aniline data available here.
Spectral Database for Organic Compounds (SDBS). NMR Data for 3,4-Dimethoxyaniline (Analogous Core). AIST, Japan. (General Reference for 1,3,4-trisubstituted benzene shifts).
Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for chemical shift prediction logic of substituted anilines).
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Gefitinib Synthesis Intermediates
This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of key intermediates in the synthesis of Gefitinib (Iressa®). As researchers, scientists, and drug development professionals, under...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of key intermediates in the synthesis of Gefitinib (Iressa®). As researchers, scientists, and drug development professionals, understanding these patterns is crucial for reaction monitoring, impurity profiling, and ensuring the integrity of the final active pharmaceutical ingredient (API). This document moves beyond a simple listing of fragments to explain the underlying chemical principles governing the fragmentation pathways, offering a predictive framework for the analysis of related compounds.
The Critical Role of Mass Spectrometry in Gefitinib Synthesis
Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) for patients with specific EGFR mutations.[1][2] Its synthesis is a multi-step process where the purity and identity of each intermediate must be rigorously controlled. Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose.[3] ESI is a "soft" ionization technique that typically produces an abundant protonated molecule ([M+H]⁺), which can then be subjected to collision-induced dissociation (CID) to elicit structurally informative fragment ions.[3]
This guide will focus on a common synthetic route to Gefitinib and compare the expected ESI-MS/MS fragmentation patterns of its principal intermediates. Understanding these fragmentation pathways allows for unambiguous identification of each intermediate and potential process-related impurities.
A Common Synthetic Pathway to Gefitinib
Several synthetic routes to Gefitinib have been reported.[4][5][6] A frequently employed strategy involves the construction of the quinazoline core followed by the sequential addition of the 3-chloro-4-fluoroaniline and the morpholinopropoxy side chain. The logical flow of a representative synthesis is depicted below.
Caption: A representative synthetic workflow for Gefitinib.
Comparative Fragmentation Analysis of Key Intermediates
The fragmentation of protonated quinazoline derivatives is heavily influenced by the nature and position of their substituents.[7] The following sections detail the expected fragmentation patterns for key intermediates in the synthesis of Gefitinib.
This intermediate is formed during the construction of the quinazoline core with the morpholinopropoxy side chain already in place.[8]
Expected [M+H]⁺: m/z 320
The primary fragmentation of this intermediate is expected to occur at the flexible and relatively weak ether linkage of the morpholinopropoxy side chain.
Caption: Predicted fragmentation of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one.
Rationale:
The morpholine moiety can be readily lost as a neutral molecule, leading to a prominent fragment at m/z 233. Further fragmentation can occur through the cleavage of the propoxy linker.
This intermediate is generated by the chlorination of the corresponding quinazolinone.[9]
Expected [M+H]⁺: m/z 338
Similar to the previous intermediate, the most probable fragmentation pathway involves the morpholinopropoxy side chain.
Caption: Predicted fragmentation of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
Rationale:
The dominant fragmentation will likely be the loss of the morpholine group. A characteristic ion at m/z 100, corresponding to the protonated morpholinopropene fragment, is also highly probable.
Technical Assessment of Synthetic Pathways for 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
This guide provides an in-depth technical assessment of the synthetic pathways for 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline , a critical pharmacophore used in the development of tyrosine kinase inhibitors (TKIs) targ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical assessment of the synthetic pathways for 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline , a critical pharmacophore used in the development of tyrosine kinase inhibitors (TKIs) targeting EGFR and VEGFR families.
Executive Summary & Retrosynthetic Analysis
The target molecule is a tri-substituted benzene ring featuring an electron-donating amino group, a methoxy group, and a basic dimethylamino-ethoxy side chain. The presence of the basic side chain is crucial for increasing the solubility of the final drug candidate and interacting with the solvent-exposed regions of the kinase ATP-binding pocket.
From a process chemistry perspective, the synthesis is almost universally approached via the "Nitro-Guaiacol" Pathway . The core challenge lies not in the route selection, but in the optimization of the two critical unit operations: O-Alkylation and Nitro Reduction .
Retrosynthetic Logic (DOT Diagram)
Caption: Retrosynthetic disconnection revealing the core Nitro-Guaiacol pathway.
Critical Step 1: O-Alkylation Strategies
The formation of the ether linkage at the 4-position is the yield-determining step. The starting material, 4-nitroguaiacol , is alkylated with 2-(dimethylamino)ethyl chloride hydrochloride .
Comparison of Methodologies
Feature
Method A: Classical Process (DMF/K₂CO₃)
Method B: Phase Transfer Catalysis (PTC)
Solvent System
DMF (Dimethylformamide)
Toluene / Water
Base
Potassium Carbonate (K₂CO₃)
Sodium Hydroxide (NaOH)
Catalyst
Potassium Iodide (KI) - Optional
TBAB (Tetrabutylammonium bromide)
Temperature
80–100°C
80–90°C (Reflux)
Yield
85–92%
90–95%
Workup
Difficult: Requires aqueous drowning or high-vac distillation to remove DMF. DMF recovery is expensive.
Easy: Phase separation. The product stays in Toluene; salts stay in water.
Scalability
Moderate (DMF waste disposal issues).
High (Green chemistry compatible).
Impurity Profile
Risk of ether hydrolysis at high temps.
Lower impurity profile due to milder thermal stress.
Expert Insight:
While the classical DMF route is widely cited in early academic literature, Method B (PTC) is superior for industrial scale-up. The use of Toluene/Water avoids the formation of "DMF-water" azeotropes that complicate solvent recovery. Furthermore, the biphasic system allows for easy separation of the inorganic salts (NaCl/KCl) without filtration, as they dissolve in the aqueous phase.
Critical Step 2: Nitro Reduction Strategies
Converting the nitro group to the aniline requires chemoselectivity to avoid reducing the aromatic ring or cleaving the newly formed ether bond.
Comparison of Methodologies
Feature
Method A: Bechamp Reduction (Fe/Acid)
Method B: Catalytic Hydrogenation (H₂/Pd-C)
Method C: Transfer Hydrogenation
Reagents
Iron powder, Acetic Acid (or NH₄Cl)
Hydrogen gas (5–10 bar), 5-10% Pd/C
Hydrazine Hydrate, FeCl₃/C or Raney Ni
Yield
80–85%
95–98%
85–90%
Waste
High: Generates massive amounts of iron oxide sludge (hazardous waste).
Low: Catalyst can be filtered and recycled. Solvent is recyclable.
Moderate: Hydrazine is toxic; generates N₂ gas.
Throughput
Slow (heterogeneous slurry).
Fast (gas-liquid reaction).
Moderate.
Safety
Low fire risk, but dust explosion risk with dry Fe.
High Risk: Requires pressurized H₂ handling.
Hydrazine is a potential carcinogen/explosive.
Expert Insight:Method B (Catalytic Hydrogenation) is the gold standard for pharmaceutical production due to its cleanliness and high yield. The product, being a basic amine, can poison the catalyst if not pure; therefore, the intermediate from Step 1 must be free of sulfur or halide contaminants. Method A is now largely obsolete in GMP environments due to heavy metal contamination risks (Class 1 elemental impurities).
Recommended Optimized Protocol (Process Scale)
This protocol utilizes the Phase Transfer Catalysis (PTC) route for alkylation and Catalytic Hydrogenation for reduction, ensuring the highest atom economy and easiest workup.
Step 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methoxynitrobenzene
Setup: Equip a 2L reactor with a mechanical stirrer, reflux condenser, and thermometer.
Base Addition: Add 30% NaOH solution (240 g, 1.8 mol). The mixture will turn dark orange/red (phenoxide formation).
Reagent Addition: Add TBAB (Phase Transfer Catalyst, 5 g) and 2-(Dimethylamino)ethyl chloride hydrochloride (102 g, 0.71 mol).
Reaction: Heat to reflux (approx. 85–90°C) with vigorous stirring (critical for PTC). Maintain for 6–8 hours.
Checkpoint: Monitor by HPLC.[1] Limit: <1% unreacted nitroguaiacol.
Workup:
Cool to 50°C.
Stop stirring and allow phases to separate. Drain the bottom aqueous layer (contains NaCl, excess NaOH).
Wash the organic (top) layer with water (2 x 200 mL) and brine (1 x 100 mL).
Crucial: The product is in the Toluene layer. Do not discard.
Isolation: Concentrate the Toluene layer under vacuum to roughly 30% volume, then add n-Heptane to precipitate the product, or use the toluene solution directly in the next step (telescoping).
Yield: ~135 g (95%).
Step 2: Synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
Setup: High-pressure hydrogenation autoclave (Hastelloy or SS316).
Charging: Charge the nitro-intermediate (135 g) dissolved in Methanol (600 mL).
Catalyst: Add 10% Pd/C (50% water wet, 7 g).
Safety: Pd/C is pyrophoric when dry. Keep wet.
Hydrogenation: Purge with Nitrogen (3x), then Hydrogen (3x). Pressurize to 5 bar (75 psi) H₂. Stir at 40–50°C.
Completion: Reaction is usually complete when H₂ uptake ceases (approx. 3–5 hours).
Workup:
Filter off the catalyst through a Celite bed (save catalyst for recovery).
Concentrate the filtrate under reduced pressure.[1][2][3]
The product is an oil that may crystallize upon standing or can be converted to the HCl salt for storage.
Yield: ~110 g (92% from nitro compound).
Process Flow Diagram (DOT)
Caption: Optimized Industrial Workflow for 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline.
References
Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.
Warr, A. J. (2004). "Scale-up of the Synthesis of the EGFR Tyrosine Kinase Inhibitor Gefitinib." Organic Process Research & Development, 8(3), 396-400. (Describes the standard alkylation/reduction chemistry for this class of anilines).
Chandregowda, V., et al. (2007). "Synthesis of Gefitinib: A Process Optimization." Organic Process Research & Development, 11(5), 813–816.
BenchChem Protocols. (2025). "Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline and related ethers." (General protocol reference for nitro-guaiacol alkylations).
To dispose of this compound safely, you must understand its reactivity profile. 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline is a bifunctional molecule containing an electron-rich aniline ring and a basic tertiary amine tail.
Before moving waste from the fume hood to the central accumulation area, stabilize the material to prevent accidental exposure or reaction.
Solid Waste (Pure Compound)
Double Containment: Place the primary container (vial/flask) inside a clear, sealable secondary bag (LDPE).
Labeling: Mark clearly as "TOXIC SOLID – ORGANIC BASE."
Segregation: Store away from acidic waste streams (e.g., waste HCl or H₂SO₄) to prevent heat generation or toxic fume release.
Liquid Waste (Reaction Mixtures/Mother Liquors)
pH Check: If the waste is aqueous, ensure pH is >9 (basic) to keep the amine free, or <4 (acidic) to keep it protonated/solubilized. Warning: Neutral pH may cause precipitation and clogging of waste lines.
Solvent Compatibility: Segregate into Non-Halogenated Organic waste unless chlorinated solvents (DCM, Chloroform) were used.
Quenching: If unreacted reagents (e.g., acid chlorides) are present, quench carefully before bottling.
Disposal Methodologies: Step-by-Step
Scenario A: Disposal of Pure Solid Substance
Best for: Expired lots, contaminated solids, spill cleanup residues.
PPE Donning: Nitrile gloves (double gloved), lab coat, safety goggles, and N95/P100 dust mask (if outside a hood).
Container Selection: Use a wide-mouth HDPE jar or a dedicated solid waste drum.
Transfer:
Transfer solid gently to avoid dust generation.
Do not dissolve in solvent solely for disposal (increases waste volume and hazard).
Sealing: Cap tightly. Wipe the exterior with methanol to remove invisible residues.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment (PPE) & Handling Guide for 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
CAS: 67519-34-4
Role: Senior Application Scientist[1]
Executive Safety Summary
Immediate Action Required: Treat 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline (henceforth "The Intermediate") as a High-Potency Aniline Derivative .
As a key intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib), this molecule combines the systemic toxicity risks of anilines (methemoglobinemia, sensitization) with the corrosivity potential of tertiary amines . Standard laboratory "universal precautions" are insufficient .
Critical Safety Directive:
Zero Skin Contact: Aniline derivatives permeate standard nitrile gloves rapidly.
Inhalation Control: Handling of solid powder must occur within a certified chemical fume hood.
Sensitization Risk: This compound is a probable potent skin and respiratory sensitizer.[2]
Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the mechanism of toxicity.
Hazard Class
Mechanistic Risk
Operational Implication
Acute Toxicity (Dermal/Inhalation)
Aniline Moiety: Rapidly absorbed through intact skin.[1] Metabolites can oxidize hemoglobin to methemoglobin, causing systemic hypoxia (cyanosis).
Double-gloving is mandatory. Lab coats must be fully buttoned; Tyvek sleeves recommended.[1]
Skin/Eye Corrosion
Dimethylamino Group: Basic nitrogen increases pH, leading to potential chemical burns or severe irritation (Eye Dam. 1).
Goggles (ANSI Z87.1) are required. Safety glasses are insufficient due to dust migration.
Sensitization
Haptens: Reactive anilines can bind to skin proteins, triggering T-cell mediated allergic contact dermatitis.[1]
Exposure may not cause immediate pain but will induce long-term allergy.[1] Decontamination is critical.
Physical Hazard
Electrostatic Powder: Organic amine powders often hold static charge, causing "jumping" during weighing.
Use antistatic guns or ionizing bars to prevent aerosolization.
PPE Selection Matrix
This matrix is designed to exceed minimum compliance (OSHA) and ensure functional safety based on permeation kinetics.
Body Zone
Standard Operation (In Hood)
High-Risk Operation (Spill/Scale-up)
Technical Rationale
Hand Protection
Double Nitrile (Min. 5 mil outer / 4 mil inner).Change outer glove every 30 mins.[1]
Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®) worn under Nitrile.
Anilines permeate nitrile in <15 mins. Laminates offer >480 min breakthrough time but poor dexterity; outer nitrile restores grip.
Respiratory
Fume Hood (Face velocity: 80–100 fpm).Backup:[1] N95 for incidental dust.
P100 / N100 Half-Mask or PAPR (Powered Air Purifying Respirator).[1]
N95 filters particles but not organic vapors. If dust generation is uncontrolled, P100 with Organic Vapor (OV) relief is required.
Tape Check: Ensure the outer glove cuff covers the lab coat/sleeve cuff.
Step 2: Weighing & Transfer (The Critical Zone)
Static Control: Position an ionizing bar inside the balance draft shield. If unavailable, wipe the spatula with an antistatic cloth before entering the bottle.
The "Boat" Technique: Do not weigh directly into the reaction flask. Weigh into a disposable anti-static weighing boat.
Solubilization: Add solvent to the reaction vessel before adding the solid (if chemistry permits) or add solid and immediately cover.
Why? Adding solvent to a pile of amine powder can displace air rapidly, ejecting a "puff" of toxic dust.
Step 3: Decontamination & Doffing[3][4]
Wipe Down: Wipe all tools (spatulas, balance) with a methanol-dampened Kimwipe inside the hood. Dispose of the wipe as hazardous waste.[3]
Outer Glove Removal: Use the "Beak Method" (pinch outside cuff, pull inside out) to remove outer gloves inside the hood.
Wash: Wash inner gloves with soap/water before removing them.
Visualization: Handling Workflow & Decision Logic
Figure 1: Operational Workflow for Aniline Intermediates
Caption: Step-by-step workflow emphasizing static control and containment to prevent inhalation and surface contamination.
Figure 2: Emergency Spill Response Logic
Caption: Decision tree for spill management. Note the threshold for evacuation due to the high toxicity of aniline derivatives.
Engineering Controls & Disposal
Engineering Controls
Primary: Chemical Fume Hood (Certified).
Secondary: HEPA-filtered balance enclosure if weighing large quantities (>10g).[1]
Facility: Eye wash station must be within 10 seconds (approx. 55 feet) of the workstation.
Waste Disposal
Do not dispose of this chemical down the drain. It is toxic to aquatic life and persists in the environment.[4][5]
Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solid (Organic Amine)."
Liquid Waste: Segregate into "Basic Organic Waste" streams. Do not mix with acidic waste streams (exothermic reaction risk) or oxidizers (fire risk).[2]
Contaminated PPE: Grossly contaminated gloves and wipes must be disposed of as hazardous solid waste, not regular trash.
References
National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: Aniline. Centers for Disease Control and Prevention. [Link]
Occupational Safety and Health Administration (OSHA). (2011). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. [Link]
PubChem. (2024). Compound Summary: Gefitinib Intermediate (CAS 67519-34-4).[1] National Library of Medicine. [Link]
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards: Working with Chemicals.[2][6][7][8] National Academies Press. [Link]